molecular formula C8H6BrNOS B1322183 2-Bromo-5-methoxybenzothiazole CAS No. 214337-39-0

2-Bromo-5-methoxybenzothiazole

Cat. No.: B1322183
CAS No.: 214337-39-0
M. Wt: 244.11 g/mol
InChI Key: XDYFAYVQPCTFOY-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxybenzothiazole is a useful research compound. Its molecular formula is C8H6BrNOS and its molecular weight is 244.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYFAYVQPCTFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621915
Record name 2-Bromo-5-methoxy-1,3-benzothiazole
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Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214337-39-0
Record name 2-Bromo-5-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214337-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methoxy-1,3-benzothiazole
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URL https://comptox.epa.gov/dashboard/DTXSID40621915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-5-methoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines standard experimental protocols for the determination of its key physical characteristics, offering a framework for consistent and reproducible research.

Core Physical Properties

Quantitative data for the physical properties of this compound is not extensively reported in publicly available literature. The following table summarizes the available and predicted data. For comparative purposes, experimental data for the isomeric compound, 2-Bromo-6-methoxybenzothiazole, is included where available.

PropertyValue (this compound)Value (2-Bromo-6-methoxybenzothiazole)Data Type
Molecular Formula C₈H₆BrNOS[1]C₈H₆BrNOS[2]
Molecular Weight 244.11 g/mol [1]244.112 g/mol [2]
Melting Point Not ReportedNot Reported
Boiling Point Not Reported335.399 °C at 760 mmHg[2]Predicted
Density Not Reported1.667 g/cm³[2]Predicted
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and have low solubility in non-polar solvents.[3]Not ReportedInferred

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for obtaining reliable and comparable data. The following are standard experimental protocols that can be applied to this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[6]

Boiling Point Determination

While the boiling point of the 6-methoxy isomer is predicted, experimental determination for this compound would be necessary for confirmation. Due to the high predicted boiling point, this would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition.

Solubility Determination

Understanding the solubility profile of a compound is essential for its purification, formulation, and biological testing.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Spatula

  • A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

Procedure:

  • Sample Preparation: Approximately 10-20 mg of this compound is placed into a small test tube.[7]

  • Solvent Addition: A small volume (e.g., 0.5-1.0 mL) of the chosen solvent is added to the test tube.[7][8]

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).[8]

  • Observation: The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all. Observations are recorded as soluble, partially soluble, or insoluble.[9]

  • Qualitative Assessment: Based on the principle of "like dissolves like," the solubility of this compound in a range of solvents from polar to non-polar will provide a comprehensive solubility profile. The presence of the polar benzothiazole ring and the methoxy group, along with the halogen, suggests likely solubility in polar aprotic solvents.[3]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound.

G A Start: Obtain pure sample of This compound B Determine Molecular Weight (e.g., Mass Spectrometry) A->B C Determine Melting Point A->C D Determine Boiling Point (under reduced pressure if necessary) A->D E Determine Solubility Profile (in various solvents) A->E F End: Compile Physical Property Data Sheet B->F C->F D->F E->F

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Characterization of 2-Bromo-5-methoxybenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 2-Bromo-5-methoxybenzothiazole. Due to the limited availability of published experimental data for this specific compound, this guide presents reference data from a closely related analogue, 2-Bromo-5-methoxybenzonitrile, to provide insights into the expected spectroscopic characteristics. The methodologies detailed herein are standard protocols applicable to the analysis of such aromatic heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application in research and development. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the principles, experimental protocols, and expected data for the comprehensive spectroscopic analysis of this compound.

Spectroscopic Data (Reference Compound: 2-Bromo-5-methoxybenzonitrile)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. The expected ¹H and ¹³C NMR chemical shifts for a compound with a similar substitution pattern on the benzene ring are presented below.

Table 1: ¹H NMR Data for 2-Bromo-5-methoxybenzonitrile

Chemical Shift (δ) ppmMultiplicityAssignment
7.72dAromatic CH
7.20dAromatic CH
7.08ddAromatic CH
3.85s-OCH₃

Solvent: CDCl₃

Table 2: ¹³C NMR Data for 2-Bromo-5-methoxybenzonitrile

Chemical Shift (δ) ppmAssignment
159.5C-OCH₃
136.2Aromatic CH
121.7Aromatic CH
118.9Aromatic CH
116.8C-Br
115.5C-CN
114.2Quaternary Carbon
56.1-OCH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the functional groups expected in this compound are listed below, with reference to the analogue.

Table 3: IR Absorption Data for 2-Bromo-5-methoxybenzonitrile

Wavenumber (cm⁻¹)IntensityAssignment
3000-3100MediumAromatic C-H Stretch
2225StrongC≡N Stretch (Nitrile)
1590, 1480Medium-StrongAromatic C=C Stretch
1250StrongAryl-O-CH₃ Asymmetric Stretch
1030StrongAryl-O-CH₃ Symmetric Stretch
600-800Medium-StrongC-Br Stretch

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

    • Place the sample (or KBr pellet) in the IR beam path.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: Ionize the sample using an appropriate method.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, which typically yields the protonated molecule [M+H]⁺ or other adducts.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks of nearly equal intensity. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample 2-Bromo-5- methoxybenzothiazole NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI or EI) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Solubility profile of 2-Bromo-5-methoxybenzothiazole in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-5-methoxybenzothiazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure, alongside standardized experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound (C₈H₆BrNOS) is a moderately polar molecule. The presence of the electronegative nitrogen and sulfur atoms in the thiazole ring, the methoxy group (-OCH₃), and the bromine atom contribute to its polarity.

Based on the principle of "like dissolves like," this compound is expected to exhibit poor solubility in non-polar solvents and varying degrees of solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneLowThe overall polarity of this compound is too high to establish significant favorable interactions with non-polar solvent molecules.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can engage in dipole-dipole interactions with the polar regions of the molecule. Solvents like DMSO and DMF are particularly effective due to their high polarity and are likely to be excellent solvents for this compound.[1]
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateWhile these solvents are polar, the ability of this compound to act as a hydrogen bond acceptor is limited. Its solubility will depend on the balance between polarity and the energetic cost of disrupting the solvent's hydrogen-bonding network.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[2][3]

The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.[2][3]

  • Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., a shaking incubator) for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3][4]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine syringe filter (e.g., 0.45 µm).[5][6]

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique.

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Analytical Quantification Techniques

The choice of analytical method for determining the concentration of the dissolved compound is critical for accuracy.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is generated using standard solutions of known concentrations of this compound. The concentration of the saturated sample is then determined by comparing its response to the calibration curve.[6][7][8]

  • UV-Vis Spectroscopy: If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid method for quantification. A calibration curve based on Beer-Lambert law is prepared. However, this method is less specific than HPLC and can be affected by impurities that absorb at the same wavelength.[5][7][8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method coupled with HPLC analysis.

Solubility_Workflow B Equilibration (e.g., 24-72h Shake-Flask) C Phase Separation (Centrifugation/ Filtration) B->C Equilibrium Reached D Saturated Solution (Filtrate) C->D E Analytical Quantification (e.g., HPLC) D->E Sample Injection F Data Analysis & Solubility Value E->F Concentration Determination G End F->G A A A->B Agitation at Constant Temp.

General workflow for solubility determination.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-methoxybenzothiazole from 2-amino-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-methoxybenzothiazole from its corresponding 2-amino precursor. The primary synthetic route involves a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups. This document details the probable reaction mechanism, a representative experimental protocol, and expected characterization data. Additionally, it explores the potential biological significance of substituted benzothiazoles, offering insights into their mechanisms of action.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position and a methoxy group at the 5-position of the benzothiazole scaffold can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets. The synthesis of this compound is a key step in the development of novel therapeutic agents based on this privileged scaffold.

Synthetic Pathway: The Sandmeyer Reaction

The conversion of 2-amino-5-methoxybenzothiazole to this compound is efficiently achieved through a Sandmeyer reaction. This two-step process first involves the diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.

Step 1: Diazotization

The reaction is initiated by the formation of a diazonium salt from 2-amino-5-methoxybenzothiazole. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Sandmeyer Reaction (Bromination)

The resulting diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, leading to the formation of this compound and the evolution of nitrogen gas.

Figure 1: Synthetic workflow for the Sandmeyer reaction.

Experimental Protocols

While a specific protocol for the 5-methoxy isomer is not widely published, the following procedures are based on established methods for analogous compounds, such as the synthesis of 2-bromo-6-methoxybenzothiazole, and general principles of the Sandmeyer reaction.

Diazotization of 2-amino-5-methoxybenzothiazole
  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-methoxybenzothiazole (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Sandmeyer Reaction: Synthesis of this compound
  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in a minimal amount of 48% HBr.

  • Cool the CuBr solution to 0-5 °C in an ice bath.

  • Slowly and carefully add the freshly prepared diazonium salt solution to the cold CuBr solution with continuous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical yields for Sandmeyer reactions and the known properties of structurally similar compounds.

ParameterExpected Value
Starting Material 2-amino-5-methoxybenzothiazole
Product This compound
Molecular Formula C₈H₆BrNOS
Molecular Weight 244.11 g/mol
Appearance Off-white to pale yellow solid
Yield 60-80% (representative)
Melting Point Not available (expected to be a solid with a defined melting point)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected signals for aromatic carbons, methoxy carbon, and carbons of the thiazole ring.
Mass Spectrometry (ESI-MS) [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, characteristic of a monobrominated compound.

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives have been extensively investigated for their anticancer properties.[1][2][3] While the specific biological activity of this compound has not been extensively reported, related compounds have been shown to exert their effects through the modulation of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Many 2-substituted benzothiazoles have demonstrated inhibitory effects on various protein kinases, including Epidermal Growth Factor Receptor (EGFR).[3] The inhibition of EGFR can disrupt downstream signaling cascades such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, which are crucial for cancer cell growth and survival.[3] The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with the hydrophobic pockets of target proteins.[4]

Anticancer_Mechanism cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Benzothiazole_Derivative This compound EGFR EGFR Benzothiazole_Derivative->EGFR Inhibition PI3K_Akt_mTOR PI3K/Akt/mTOR EGFR->PI3K_Akt_mTOR JAK_STAT JAK/STAT EGFR->JAK_STAT ERK_MAPK ERK/MAPK EGFR->ERK_MAPK Apoptosis ↑ Apoptosis PI3K_Akt_mTOR->Apoptosis Proliferation_Inhibition ↓ Proliferation PI3K_Akt_mTOR->Proliferation_Inhibition Cell_Cycle_Arrest ↑ Cell Cycle Arrest JAK_STAT->Cell_Cycle_Arrest JAK_STAT->Proliferation_Inhibition ERK_MAPK->Proliferation_Inhibition

Figure 2: Plausible mechanism of anticancer action.

Furthermore, benzothiazole derivatives have shown promise as antimicrobial agents.[5][6][7][8] The incorporation of a bromine atom can enhance antimicrobial potency.[4] The mechanism of antimicrobial action can vary but may involve the inhibition of essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis.

Conclusion

The synthesis of this compound from 2-amino-5-methoxybenzothiazole via a Sandmeyer reaction is a reliable and efficient method for accessing this valuable heterocyclic building block. This technical guide provides a framework for its synthesis and characterization, based on established chemical principles and data from closely related structures. The potential for this class of compounds to modulate key biological pathways underscores their importance in the ongoing development of novel therapeutic agents. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Reactivity of the C-Br bond in 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Reactivity of the C-Br Bond in 2-Bromo-5-methoxybenzothiazole

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds and functional materials.[2][3] The reactivity of the carbon-bromine (C-Br) bond at the 2-position is pivotal for the synthesis of a diverse array of derivatives through various chemical transformations. This guide provides a comprehensive overview of the reactivity of this C-Br bond, focusing on key reactions, experimental protocols, and quantitative data to support researchers and professionals in drug development.

The reactivity of the C-Br bond in this compound is primarily dictated by the electronic nature of the benzothiazole ring system. The electron-withdrawing character of the nitrogen atom in the thiazole ring activates the C2 position, making the C-Br bond susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8][9] For this compound, these reactions provide a direct route to introduce a wide range of substituents at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester.[10][11][12] This reaction is widely used due to its mild conditions and high functional group tolerance.[12][13][14]

Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromo-heterocycles

Coupling Partner (Boronic Acid/Ester)Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Arylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O1001285-95
Heteroarylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene1101670-90
Alkylboronic esterCataXCium A Pd G3 (5)-K₃PO₄THF/H₂O802460-80
Alkenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃DMF90880-92

Note: The data presented are representative yields for Suzuki couplings of similar bromo-heterocycles and serve as a guideline for optimizing reactions with this compound.[13][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [13]

  • Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), Base (e.g., K₃PO₄, 2.0 eq), Anhydrous solvent (e.g., 1,4-Dioxane/water 4:1).

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Procedure:

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-methoxybenzothiazole.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' Ln Transmetal->PdII_R Boronate R'-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArBr Ar-Br ArBr->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[15][16] This reaction has broad utility due to its wide substrate scope and functional group tolerance, allowing for the synthesis of various aryl amines.[15][17][18]

Table 2: Representative Data for Buchwald-Hartwig Amination of Bromo-heterocycles

AminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Primary Aliphatic AminePd₂(dba)₃ (1)RuPhos (2)NaOtBuToluene1004-1280-98
Secondary Aliphatic AminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄Dioxane11012-2475-95
Primary Aryl Amine[Pd(allyl)Cl]₂ (2)XPhos (8)Cs₂CO₃t-BuOH801670-90
Heterocyclic AminePd₂(dba)₃ (1.5)DavePhos (3)LiHMDSTHF708-1885-99

Note: The data presented are representative yields for Buchwald-Hartwig aminations of similar bromo-heterocycles and serve as a guideline for optimization.[17][19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [19]

  • Materials: this compound (1.0 eq), Amine (1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., RuPhos, 2-4 mol%), Base (e.g., NaOtBu, 1.5 eq), Anhydrous solvent (e.g., Toluene).

  • Reaction Setup: In a glovebox, to a vial or Schlenk tube, add the palladium precatalyst, ligand, and base. Add this compound and the amine.

  • Procedure:

    • Seal the vessel and remove it from the glovebox.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (4-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solvent Add Anhydrous Solvent inert->add_solvent heat Heat & Stir (80-110 °C) add_solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: - Cool to RT - Dilute with solvent - Filter through Celite - Wash with H₂O & Brine monitor->workup Reaction Complete purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Final Product: 2-Amino-5-methoxybenzothiazole Derivative purify->product

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is an efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20][21] It typically employs a palladium catalyst and a copper(I) co-catalyst.[20][21][22] This reaction is instrumental in synthesizing alkynyl-substituted benzothiazoles, which are versatile intermediates for further transformations or as components in conjugated materials.[21][23]

Table 3: Representative Data for Sonogashira Coupling of Bromo-heterocycles

Terminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65685-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF801280-92
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineToluene90875-88
Propargyl alcoholPdCl₂(dppf) (2.5)CuI (5)DIPADioxaneRT-502470-90

Note: The data presented are representative yields for Sonogashira couplings of similar bromo-heterocycles and serve as a guideline for optimization.[21][22]

Experimental Protocol: General Procedure for Sonogashira Coupling [21]

  • Materials: this compound (1.0 eq), Terminal alkyne (1.5 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), Copper(I) iodide (CuI, 5 mol%), Amine base (e.g., Et₃N or DIPA), Anhydrous solvent (e.g., THF or DMF).

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Procedure:

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The benzothiazole ring's electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[4][5] In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring.[24][25]

Table 4: Representative Data for Nucleophilic Aromatic Substitution (SNAr)

NucleophileReagents/ConditionsSolventTemp (°C)Time (h)Yield (%)
Amines (e.g., Morpholine)K₂CO₃DMF11012Moderate-Good
Thiols (e.g., Thiophenol)NaHTHF606Good-Excellent
Alkoxides (e.g., NaOMe)-MethanolReflux8Good-Excellent

Note: Yields are estimates based on general SNAr reactions on activated heteroaryl halides.[4][5][26]

Experimental Protocol: General Procedure for SNAr with an Amine [5]

  • Materials: this compound (1.0 eq), Amine (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), Anhydrous DMF.

  • Reaction Setup: To a round-bottom flask, add this compound, the amine, and the base.

  • Procedure:

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture at a temperature typically ranging from 80 °C to 120 °C.

    • Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Cyanation Reactions

The introduction of a nitrile group is a valuable transformation in organic synthesis. The cyanation of this compound can be achieved using various cyanide sources, often with a transition metal catalyst, such as copper or palladium. A notable method uses K₄[Fe(CN)₆] as a non-toxic cyanide source with a copper catalyst.[27]

Table 5: Representative Data for Cyanation of Bromo-heterocycles

Cyanide SourceCatalyst SystemLigandSolventTemp (°C)Time (h)Yield (%)
K₄[Fe(CN)₆]CuITMEDANMP12024Good
Zn(CN)₂Pd₂(dba)₃dppfDMF8012Good-Excellent
CuCN--NMP/Pyridine15018Moderate-Good

Note: Yields are based on cyanation reactions of similar iodo- and bromo-aryl compounds.[27]

Experimental Protocol: Copper-Catalyzed Cyanation with K₄[Fe(CN)₆] [27]

  • Materials: this compound (1.0 eq), K₄[Fe(CN)₆] (0.4 eq), CuI (10 mol%), TMEDA (20 mol%), N-Methyl-2-pyrrolidone (NMP).

  • Reaction Setup: To a dry reaction vessel, add this compound, K₄[Fe(CN)₆], and CuI.

  • Procedure:

    • Evacuate and backfill the vessel with an inert atmosphere.

    • Add NMP and TMEDA via syringe.

    • Heat the mixture to 120 °C and stir for 24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through Celite.

    • Wash the filtrate with aqueous ammonia and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield 2-Cyano-5-methoxybenzothiazole.

Reactivity_Summary start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Pd cat. buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd cat. sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu cat. snar SNAr (Nu:⁻) start->snar Base/Heat cyanation Cyanation ('CN' source) start->cyanation Cu/Pd cat. prod_suzuki C-C Bond (Aryl, Alkyl, etc.) suzuki->prod_suzuki prod_buchwald C-N Bond (Amines) buchwald->prod_buchwald prod_sonogashira C-C Bond (Alkynes) sonogashira->prod_sonogashira prod_snar C-Nu Bond (O, S, N-Nu) snar->prod_snar prod_cyanation C-CN Bond (Nitrile) cyanation->prod_cyanation

Caption: Summary of key transformations of the C-Br bond.

References

The Ascendant Therapeutic Potential of 2-Substituted-5-methoxybenzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 2-substituted-5-methoxybenzothiazole derivatives, a class of heterocyclic compounds demonstrating significant promise across various therapeutic areas. While research on the specific 2-bromo-5-methoxybenzothiazole scaffold is still emerging, this document synthesizes the available data on closely related analogues to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies crucial for their investigation. The strategic placement of a methoxy group at the 5-position and a reactive bromo group at the 2-position of the benzothiazole core presents a unique opportunity for the development of novel therapeutic agents with enhanced potency and selectivity.

Core Synthesis and Derivatization

The foundational this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of derivatives. The bromo group at the 2-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

General Synthesis of 2-Amino-5-methoxybenzothiazole

A common precursor for many benzothiazole derivatives is the corresponding 2-amino-benzothiazole.

Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazoles [1]

  • Starting Materials: 4-substituted aniline, potassium thiocyanate, glacial acetic acid, bromine, aqueous ammonia solution (25%).

  • Procedure:

    • A mixture of the appropriate 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) is cooled and stirred in glacial acetic acid (20 mL).

    • Bromine (0.01 mol) is added dropwise to the solution at 10 °C.

    • Stirring is continued for an additional 3 hours. The separated hydrobromide salt is filtered, washed with acetic acid, and dried.

    • The dried salt is dissolved in hot water and neutralized with a 25% aqueous ammonia solution.

    • The resulting precipitate is filtered, washed with water, dried, and recrystallized from benzene to yield the 6-substituted-1,3-benzothiazol-2-amine.

Derivatization from this compound

The this compound can be further modified, primarily through substitution reactions at the 2-position, to generate a variety of derivatives with potentially enhanced biological activities.

Anticancer Activity

Benzothiazole derivatives have garnered significant attention for their potent anticancer activities across a range of human cancer cell lines. The introduction of various substituents on the benzothiazole ring system has been shown to modulate their cytotoxic efficacy.

In Vitro Cytotoxicity

Studies on various benzothiazole derivatives have demonstrated significant growth-inhibitory effects. While specific data for this compound derivatives is limited, the data from related compounds provide valuable insights into their potential.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-(4-aminophenyl)benzothiazole derivativeHuman Small Cell Lung CarcinomaGI50 values reported[1]
2 2-(4-aminophenyl)benzothiazole derivativeMouse MelanomaGI50 values reported[1]
3 2-arylaminobenzothiazole-arylpropenoneHeLa0.5 ± 0.02
4 Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast Cancer)0.0012[2]
5 Substituted bromopyridine acetamide benzothiazoleSW620 (Colon Adenocarcinoma)0.0043[2]
6 Pyrimidine based carbonitrile benzothiazoleMultiple cancer cell linesPotent activity reported
7 2-hydroxybenzylidene containing semicarbazideMDA-MB-231 (Breast)0.24 - 0.92[2]
Mechanism of Action in Cancer

The anticancer effects of benzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Signaling Pathway: EGFR Inhibition by Benzothiazole Derivatives

Recent studies have shown that certain benzothiazole derivatives can exert their anticancer effects by downregulating the Epidermal Growth Factor Receptor (EGFR) and subsequently modulating downstream signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[3]

EGFR_pathway Benzothiazole 2-Bromo-5-methoxy benzothiazole derivative EGFR EGFR Benzothiazole->EGFR Inhibition Bax Bax Benzothiazole->Bax Upregulation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS JAK JAK EGFR->JAK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Apoptosis Apoptosis Bax->Apoptosis

Caption: EGFR signaling pathway inhibition by benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1]

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of the methoxy group and the reactive bromo group could enhance the antimicrobial properties of these compounds.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound ClassSubstitutionMicroorganismMIC (µg/mL)Reference
Benzothiazole-thiophene derivative5-chloroStaphylococcus aureus6.25[4]
4H-pyrimido[2,1-b] benzothiazoleIsoniazid containingEnterobacter aerogenesZOI = 25 mm
2,6-disubstituted benzothiazoleVariesMoraxella catarrhalis4[4]
Benzothiazole–thiazole hybridNitro and halogensGram-positive and Gram-negative bacteria3.90–15.63[5]
Novel BenzothiazolesVariesEscherichia coli25-100[6]
N-arylsulfonylpyridonesVariesStaphylococcus aureus0.025 mM[7]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial/Fungal Culture: The test microorganism is grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

The benzothiazole scaffold is a known pharmacophore that can interact with various enzymes, leading to their inhibition. This property is a key aspect of their therapeutic potential.

Urease Inhibition

Certain benzothiazole derivatives have been identified as potent inhibitors of urease, an enzyme implicated in infections caused by Helicobacter pylori.

Experimental Protocol: Urease Inhibition Assay

  • Enzyme and Substrate: Jack bean urease and urea are used as the enzyme and substrate, respectively.

  • Assay Buffer: A phosphate buffer containing EDTA and LiCl is typically used.

  • Procedure:

    • The test compound is pre-incubated with the urease enzyme solution.

    • The reaction is initiated by the addition of the urea substrate.

    • The amount of ammonia produced is determined spectrophotometrically by the Berthelot method (measuring the absorbance of indophenol).

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several structure-activity relationships can be inferred for benzothiazole derivatives, which can guide the design of more potent this compound analogues:

  • Electron-withdrawing groups at the 5-position of the benzothiazole ring, such as a chloro group, have been shown to enhance antibacterial activity.[4]

  • The introduction of a bromo group at various positions on the benzothiazole or associated phenyl rings has been correlated with increased antibacterial and anticancer potency.[2][4]

  • The presence of a methoxy group can influence the pharmacokinetic properties of the molecule and has been incorporated into various biologically active benzothiazole derivatives.

  • The nature of the substituent at the 2-position is critical for determining the biological activity profile. The introduction of various heterocyclic or aromatic moieties through the reactive bromo group can lead to compounds with diverse therapeutic applications.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The available data on related benzothiazole derivatives strongly suggest that this class of compounds warrants further investigation.

Future research should focus on:

  • Synthesis of a focused library of 2-substituted-5-methoxybenzothiazole derivatives, exploring a variety of substituents at the 2-position.

  • Comprehensive in vitro screening of these new compounds against a panel of cancer cell lines and microbial pathogens to determine their potency and spectrum of activity.

  • Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In vivo evaluation of lead candidates in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock the full therapeutic potential of this exciting class of molecules.

References

The Versatile Precursor: A Technical Guide to 2-Bromo-5-methoxybenzothiazole in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for imparting a wide spectrum of biological activities to molecules that contain it. Among the various substituted benzothiazoles, 2-Bromo-5-methoxybenzothiazole emerges as a particularly valuable and versatile precursor for the synthesis of novel and complex heterocyclic systems. The presence of a reactive bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the methoxy group at the 5-position can influence the electronic properties and biological activity of the resulting derivatives. This technical guide provides an in-depth exploration of this compound as a key building block in modern organic synthesis and drug discovery. We will delve into its synthesis, reactivity in key cross-coupling reactions, and its potential for generating diverse heterocyclic structures with promising pharmacological profiles.

Synthesis of this compound

The primary route for the synthesis of this compound involves the diazotization of 2-amino-6-methoxybenzothiazole followed by a Sandmeyer-type reaction.[1][2] This transformation provides an efficient method to introduce the bromo substituent at the 2-position of the benzothiazole core.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-6-methoxybenzothiazole

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite or Isoamyl nitrite

  • Acetonitrile (anhydrous)

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a round-bottom flask, suspend 2-amino-6-methoxybenzothiazole (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and aqueous hydrobromic acid at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(II) bromide (1.2 eq) in acetonitrile. To this solution, add the freshly prepared diazonium salt solution portion-wise at a controlled rate, allowing for the evolution of nitrogen gas. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

  • Work-up: Upon completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Reactivity and Application in the Synthesis of Novel Heterocycles

The bromine atom at the 2-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of 2-substituted derivatives. These reactions are instrumental in the construction of novel heterocyclic frameworks with potential applications in drug discovery.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methoxybenzothiazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of 2-aryl-5-methoxybenzothiazoles from this compound and various arylboronic acids.[3][4][5] These derivatives are of significant interest due to the established anticancer and antimicrobial activities of 2-arylbenzothiazoles.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until completion as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-5-methoxybenzothiazole.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene10080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF11075-85
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methoxybenzothiazole Derivatives

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing a direct route to various 2-amino-5-methoxybenzothiazole derivatives by coupling this compound with a wide range of primary and secondary amines.[7][8] These derivatives are valuable as they can serve as intermediates for more complex heterocycles or exhibit biological activity themselves.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOt-Bu, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 5 mol%).

  • The tube is evacuated and backfilled with an inert gas.

  • Add the anhydrous solvent (e.g., toluene), the amine (1.2 eq), and the base (e.g., Cs₂CO₃, 1.5 eq).

  • The reaction mixture is heated to 90-110 °C and stirred for 12-24 hours.

  • After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.

  • The crude product is purified by column chromatography to give the desired 2-amino-5-methoxybenzothiazole derivative.

Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10080-90
2MorpholinePd₂(dba)₃ (2)Xantphos (5)Cs₂CO₃Dioxane11085-95
3BenzylaminePd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene10075-85
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-methoxybenzothiazoles

The Sonogashira coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 2-alkynyl-5-methoxybenzothiazoles.[9][10][11] These compounds are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a Schlenk flask, dissolve this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (2 mol%) in the anhydrous solvent (e.g., THF).

  • The flask is purged with an inert gas.

  • The base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq) are added sequentially via syringe.

  • The reaction mixture is stirred at room temperature or heated to 50-70 °C for 6-24 hours.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to afford the 2-alkynyl-5-methoxybenzothiazole.

Table 3: Representative Sonogashira Coupling Reactions of this compound

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (2)Et₃NTHF6085-95
2Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (2)Et₃NDMF5080-90
3EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (3)i-Pr₂NHTHFRT75-85

Construction of Fused Heterocyclic Systems

The 2-substituted-5-methoxybenzothiazoles obtained from the aforementioned coupling reactions can serve as key intermediates for the synthesis of novel fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of thieno[2,3-d]benzothiazoles or pyrazolo[3,4-d]benzothiazoles, which are classes of compounds with potential biological activities.[12][13]

Biological Significance

Benzothiazole derivatives are well-documented for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][14][15] The introduction of a methoxy group at the 5-position and various substituents at the 2-position via the synthetic routes described above allows for the fine-tuning of these biological activities. The novel heterocycles synthesized from this compound are promising candidates for screening in various biological assays to identify new lead compounds for drug development. For instance, 2-aryl-5-methoxybenzothiazoles can be evaluated for their cytotoxic effects against various cancer cell lines, while 2-amino derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.[6][16][17]

Signaling Pathways and Experimental Workflows

The biological evaluation of the synthesized novel heterocycles would typically involve a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_moa Mechanism of Action Studies A 2-Bromo-5-methoxy- benzothiazole B Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) A->B Precursor C Novel Heterocycle Library B->C Derivatization D In vitro Assays (Anticancer, Antimicrobial) C->D E Hit Identification D->E Active Compounds F Lead Optimization E->F G Target Identification F->G H Signaling Pathway Analysis G->H I In vivo Studies H->I

Caption: A generalized workflow for the synthesis and biological evaluation of novel heterocycles derived from this compound.

For compounds showing significant anticancer activity, further studies would focus on elucidating their impact on key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, PI3K/Akt, and MAPK pathways.[6][18]

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Novel Benzothiazole Derivative Inhibitor->EGFR

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for novel benzothiazole-based anticancer agents.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of novel heterocyclic compounds. Its amenability to a range of robust cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides medicinal chemists with a powerful tool to generate diverse molecular architectures. The resulting 2-substituted-5-methoxybenzothiazole derivatives and their fused heterocyclic analogues are promising candidates for drug discovery efforts, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation of synthetic protocols and strategic insights to facilitate the exploration of this important chemical entity in the quest for new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-methoxybenzothiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-methoxybenzothiazole derivatives, a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with the benzothiazole core.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] It is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyolefins.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2] The benzothiazole moiety is a key pharmacophore in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The synthesis of novel 2-aryl-5-methoxybenzothiazole derivatives via Suzuki-Miyaura coupling provides a direct route to new chemical entities for drug discovery and development.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled based on typical results for similar heterocyclic systems.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801292
24-Methylphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O100895
34-Methoxyphenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene/H₂O901689
43-Fluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O851285
52-Thiopheneboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801878

Experimental Protocols

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene, Ethanol, and Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Detailed Experimental Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Under a counterflow of inert gas (Argon or Nitrogen), add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition and Degassing: Add the solvent system, for instance, a 4:1:1 mixture of Toluene:Ethanol:Water (10 mL). Degas the reaction mixture by bubbling a gentle stream of Argon or Nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-5-methoxybenzothiazole product.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Arylboronic acid, Base catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) reagents->catalyst Under Inert Atmosphere solvent Add Solvent and Degas (e.g., Toluene/EtOH/H2O) catalyst->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up (Extraction and Washing) monitor->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Pure Product: 2-Aryl-5-methoxybenzothiazole purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii_complex Ar-Pd(II)L2-X ox_add->pd_ii_complex transmetal Transmetalation pd_ii_complex->transmetal pd_ii_ar Ar-Pd(II)L2-Ar' transmetal->pd_ii_ar ar_boronate Ar'-B(OR)3⁻ ar_boronate->transmetal base Base (e.g., OH⁻) base->ar_boronate Activation boronic_acid Ar'-B(OH)2 boronic_acid->ar_boronate red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 Regeneration product Ar-Ar' (Coupled Product) red_elim->product aryl_halide Ar-X (this compound) aryl_halide->ox_add

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The ability to couple aryl halides with a wide array of primary and secondary amines under relatively mild conditions has made this transformation an indispensable tool in drug discovery and development.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-methoxybenzothiazole. The resulting 2-amino-5-methoxybenzothiazole derivatives are of significant interest in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active compounds, including potential anticancer agents. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis and derivatization of this important heterocyclic scaffold.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle is generally accepted to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 2-amino-5-methoxybenzothiazole is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The choice of palladium precursor, phosphine ligand, base, and solvent is critical for the success of the reaction and can significantly influence the reaction rate, yield, and substrate scope.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various bromo-heterocyclic compounds with different amines, providing a starting point for the optimization of the reaction with this compound.

EntryAryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-Chloro-4-bromobenzothiazoleAnilinePd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene10012-
24-Bromotoluenen-Hexylamine----70164
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi (1.4)Toluene1002498
42-BromopyridinePiperidine-----<0.0291
5Aryl BromideAnilinePd₂(dba)₃ (5)XPhos (10)KOtBu (2.4)Toluene902-2423-89[1]
64-bromothiazolePiperidineP1 catalyst (0.75)-NaOTMS (1.05)THF503High

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound:

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, XPhos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.4-2.5 equivalents).

  • Addition of Reactants: To the same tube, add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional organic solvent.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-5-methoxybenzothiazole derivative.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Pd Source, Ligand, and Base to Schlenk Tube prep2 Add this compound and Amine prep1->prep2 prep3 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep2->prep3 prep4 Add Anhydrous, Degassed Solvent prep3->prep4 react1 Heat to 80-110 °C with Vigorous Stirring prep4->react1 Reaction Start react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to Room Temperature react2->workup1 Reaction Complete workup2 Dilute with Organic Solvent workup1->workup2 workup3 Filter through Celite® workup2->workup3 workup4 Aqueous Wash (Water, Brine) workup3->workup4 workup5 Dry and Concentrate workup4->workup5 workup6 Purify by Column Chromatography workup5->workup6 final_product final_product workup6->final_product Pure Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Logical Relationship in Drug Discovery

Drug_Discovery_Pathway cluster_synthesis Synthetic Chemistry cluster_screening Biological Evaluation cluster_optimization Medicinal Chemistry cluster_development Preclinical Development start This compound reaction Buchwald-Hartwig Amination (Various Amines) start->reaction library Library of 2-Amino-5-methoxy- benzothiazole Derivatives reaction->library screening High-Throughput Screening (e.g., Anticancer Assays) library->screening Biological Testing hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Identified Hits lead_opt Lead Optimization sar->lead_opt lead_opt->reaction Iterative Synthesis candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for the Synthesis of 2-aryl-5-methoxybenzothiazoles via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-aryl-5-methoxybenzothiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The primary focus is on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which offers a versatile and efficient route to these target molecules. Microwave-assisted protocols are also discussed as a means to accelerate reaction times and improve yields.

Introduction

2-Arylbenzothiazoles are a privileged structural motif found in a wide range of biologically active compounds, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. The introduction of a methoxy group at the 5-position of the benzothiazole ring can significantly modulate the pharmacological properties of these molecules. Cross-coupling reactions have emerged as a powerful tool for the construction of the C-C bond between the benzothiazole core and various aryl substituents, allowing for the generation of diverse chemical libraries for drug discovery and development.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate. For the synthesis of 2-aryl-5-methoxybenzothiazoles, this typically involves the reaction of a 2-halo-5-methoxybenzothiazole with an arylboronic acid in the presence of a palladium catalyst, a ligand, and a base.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura cross-coupling for the synthesis of 2-aryl-5-methoxybenzothiazoles.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki-Miyaura cross-coupling synthesis of 2-aryl-5-methoxybenzothiazoles.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-5-methoxybenzothiazole with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane100892
34-Chlorophenylboronic acidPd(OAc)₂ (3)SPhos (6)Cs₂CO₃Toluene1101288
43-Tolylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851682
52-Naphthylboronic acidPdCl₂(dppf) (3)-K₃PO₄DMF901090

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 2-Chloro-5-methoxybenzothiazole with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventPower (W)Time (min)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001591
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O1202088
33-Aminophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Acetonitrile/H₂O1001085
4Thiophene-2-boronic acidPd₂(dba)₃ (2)XPhos (4)K₂CO₃Toluene/H₂O1501589

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 2-aryl-5-methoxybenzothiazoles via conventional heating and microwave-assisted Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 10 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methoxybenzothiazole.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-5-methoxybenzothiazole (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.02 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 2-chloro-5-methoxybenzothiazole, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the degassed solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the specified power and time (e.g., 100 W for 15 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 2-aryl-5-methoxybenzothiazoles via Suzuki-Miyaura cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants: 2-Halo-5-methoxybenzothiazole, Arylboronic acid, Base inert Establish Inert Atmosphere (N₂/Ar) start->inert catalyst Add Pd Catalyst and Ligand heating Heating (Conventional or Microwave) catalyst->heating solvent Add Degassed Solvent solvent->catalyst inert->solvent monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure 2-Aryl-5-methoxybenzothiazole characterization->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Biological Signaling Pathway

Certain 2-arylbenzothiazole derivatives have been shown to exhibit anticancer activity by inhibiting tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The following diagram illustrates this proposed mechanism of action.

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics tubulin α/β-Tubulin Dimers microtubule Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization arrest G2/M Phase Cell Cycle Arrest microtubule->arrest Disruption compound 2-Aryl-5-methoxy- benzothiazole compound->tubulin Binds to Colchicine Site apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of tubulin polymerization by 2-aryl-5-methoxybenzothiazoles.

References

Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed C-N bond formation, or Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the synthesis of arylamines.[1][2] This reaction is of paramount importance in medicinal chemistry and drug discovery, where the construction of carbon-nitrogen bonds is a frequent necessity in the synthesis of biologically active molecules. The 2-aminobenzothiazole scaffold, in particular, is a privileged structure found in numerous compounds with a wide range of therapeutic activities. This document provides detailed application notes and protocols for the palladium-catalyzed C-N bond formation using 2-bromo-5-methoxybenzothiazole as the electrophilic partner, a key intermediate for the synthesis of various functionalized benzothiazole derivatives.

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent.[3] Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have significantly expanded the scope of this transformation to include a wide array of aryl and heteroaryl halides, including the often challenging 2-halobenzothiazoles.[3] These advancements have enabled the coupling of various primary and secondary amines under relatively mild conditions, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[2]

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes representative conditions and expected yields for the palladium-catalyzed amination of this compound with various amines. The data is compiled based on general protocols for the Buchwald-Hartwig amination of heteroaryl bromides and may require optimization for this specific substrate.

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5)Toluene10012-2475-90
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10012-2480-95
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)K₂CO₃ (2.0)Toluene11012-2470-85
4BenzylaminePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane10012-2475-90
5DiethylaminePd₂(dba)₃ (2)JohnPhos (4)NaOtBu (1.5)Toluene10012-2465-80

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of this compound

This protocol provides a general method for the C-N cross-coupling reaction. The choice of ligand and base may need to be optimized for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv). Then, add the anhydrous solvent (e.g., Toluene, 5 mL).

  • Addition of Amine: If the amine is a solid, add it to the reaction vessel at this stage (1.2 mmol, 1.2 equiv). If the amine is a liquid, add it via syringe.

  • Reaction: Seal the tube or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-methoxybenzothiazol-2-amine.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Palladium-Catalyzed C-N Bond Formation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Pd Catalyst & Ligand Base solvent Anhydrous Solvent reagents->solvent amine Amine solvent->amine heating Heating (80-110 °C) Inert Atmosphere amine->heating extraction Extraction heating->extraction purification Column Chromatography extraction->purification product N-Substituted-5-methoxy- benzothiazol-2-amine purification->product

Caption: A step-by-step workflow for the synthesis of N-substituted-5-methoxybenzothiazol-2-amines.

Catalytic Cycle of Buchwald-Hartwig Amination

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X ArX Ar-X (2-Bromo-5-methoxy- benzothiazole) Amine R₂NH PdII_Amido L_nPd(II)(Ar)(NR₂) Base Base Product Ar-NR₂ HX_Base [Base-H]⁺X⁻ OxAdd Oxidative Addition LigandExch Ligand Exchange RedElim Reductive Elimination PdII_ArX->PdII_Amido R₂NH, Base PdII_Amido->Pd0 Product

Caption: The catalytic cycle for the palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination).

References

Application of 2-Bromo-5-methoxybenzothiazole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases. The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The strategic functionalization of this core structure is paramount in developing potent and selective inhibitors.

This document outlines the application of 2-Bromo-5-methoxybenzothiazole as a versatile building block for the synthesis of novel kinase inhibitors. The bromine atom at the 2-position provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The methoxy group at the 5-position can influence the electronic properties and potential hydrogen bonding interactions of the final compounds, contributing to their binding affinity and selectivity.

Target Kinases and Signaling Pathway

Based on the established activity of related benzothiazole and bromothiazole derivatives, inhibitors synthesized from this compound are anticipated to target key kinases in oncogenic and inflammatory signaling pathways. A primary potential target is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cellular responses to inflammatory cytokines and stress.[1] Inhibition of p38α MAPK has emerged as a promising therapeutic strategy for various cancers, including breast cancer.[2] Other potential targets include c-Jun N-terminal kinases (JNKs) and Aurora kinases, which are also implicated in cancer progression.[3][4]

p38_MAPK_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (ATF2, CREB, etc.) p38->Transcription_Factors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation Inhibitor 2-Aryl-5-methoxy- benzothiazole (Hypothetical Inhibitor) Inhibitor->p38

Figure 1: Simplified p38 MAPK signaling pathway and the putative inhibitory action of a 2-aryl-5-methoxybenzothiazole derivative.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The primary synthetic strategy for elaborating the this compound scaffold involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile reaction allows for the formation of a carbon-carbon bond between the benzothiazole core and a wide range of aryl or heteroaryl boronic acids or esters. This approach enables the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start This compound Reaction Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) Start->Reaction Reagent Aryl/Heteroaryl Boronic Acid Reagent->Reaction Product 2-Aryl/Heteroaryl-5- methoxybenzothiazole (Kinase Inhibitor Candidate) Reaction->Product Library Diverse Compound Library Product->Library Screening Biological Screening (Kinase Assays) Library->Screening Kinase_Assay_Workflow Start Prepare Serial Dilutions of Compounds in DMSO Dispense Dispense Compounds and Controls into 384-well Plate Start->Dispense Add_Enzyme Add Kinase (p38α) and Peptide Substrate Dispense->Add_Enzyme Initiate Initiate Reaction with ATP (Incubate 60 min) Add_Enzyme->Initiate Stop Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) Initiate->Stop Detect Add Kinase Detection Reagent (Generate Luminescence) Stop->Detect Read Measure Luminescence (Luminometer) Detect->Read Analyze Calculate % Inhibition and Determine IC50 Read->Analyze

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including potent anticancer properties. The functionalization of this core structure allows for the modulation of its biological effects, making it a versatile starting point for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of anticancer agents utilizing 2-Bromo-5-methoxybenzothiazole as a key starting material. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig reactions—to generate 2-aryl and 2-amino-5-methoxybenzothiazole derivatives. These classes of compounds have demonstrated significant cytotoxic activity against various cancer cell lines by targeting key signaling pathways involved in tumor progression and angiogenesis.

Strategic Synthetic Pathways

The bromine atom at the 2-position of this compound serves as a versatile handle for introducing molecular diversity through established cross-coupling methodologies. This allows for the strategic design and synthesis of targeted anticancer agents.

Synthesis_Strategy General Synthetic Strategy Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl Aryl/Heteroaryl Boronic Acid or Ester Aryl->Suzuki Amine Primary/Secondary Amine Amine->Buchwald Product_Aryl 2-Aryl-5-methoxybenzothiazole Derivatives Suzuki->Product_Aryl Product_Amine 2-Amino-5-methoxybenzothiazole Derivatives Buchwald->Product_Amine Anticancer Anticancer Activity Product_Aryl->Anticancer Product_Amine->Anticancer

Figure 1: General synthetic strategies for anticancer agents.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-methoxybenzothiazole Derivatives via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 2-aryl-5-methoxybenzothiazole derivatives, a class of compounds that has shown potential as anticancer agents. The Suzuki-Miyaura cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between the benzothiazole core and an aryl group.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-aminophenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and deionized water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture under an inert atmosphere.

  • Reflux the mixture at 80-90°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-5-methoxybenzothiazole derivative.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, K₂CO₃ B Add Dioxane/Water A->B C Degas with Ar/N₂ B->C D Add Pd(PPh₃)₄ C->D E Reflux at 80-90°C (12-24h) D->E F Monitor by TLC E->F G Cool and Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with Brine, Dry over Na₂SO₄ H->I J Concentrate I->J K Column Chromatography J->K L L K->L Pure Product

Figure 2: Workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of 2-Amino-5-methoxybenzothiazole Derivatives via Buchwald-Hartwig Amination

This protocol details the synthesis of N-substituted 2-amino-5-methoxybenzothiazole derivatives. The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-substituted 2-amino-5-methoxybenzothiazole derivative.

Quantitative Data Presentation

The anticancer activity of synthesized benzothiazole derivatives is typically evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting cell growth.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative 2-Arylbenzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(4-aminophenyl)benzothiazoleHuman U251 glioma3.5[1]
2-(4-aminophenyl)benzothiazoleRat C6 glioma4.0[1]
2-(4-aminophenyl)benzothiazoleMCF-7 (Breast)in nM range[2]
2-(4-aminophenyl)benzothiazoleMDA-MB-468 (Breast)in nM range[2]
Substituted 2-(4-aminophenyl)benzothiazolesOvarian, Renal, ColonPotent activity[3]

Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative 2-Aminobenzothiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 13 (a 2-aminobenzothiazole derivative)HCT116 (Colon)6.43 ± 0.72[4]
Compound 13 (a 2-aminobenzothiazole derivative)A549 (Lung)9.62 ± 1.14[4]
Compound 13 (a 2-aminobenzothiazole derivative)A375 (Melanoma)8.07 ± 1.36[4]
Compound 20 (a 2-aminobenzothiazole-TZD hybrid)HepG2 (Liver)9.99[4]
Compound 20 (a 2-aminobenzothiazole-TZD hybrid)HCT-116 (Colon)7.44[4]
Compound 20 (a 2-aminobenzothiazole-TZD hybrid)MCF-7 (Breast)8.27[4]

Mechanism of Action and Signaling Pathways

Derivatives of 2-substituted-5-methoxybenzothiazole can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Angiogenesis via VEGFR-2

Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4] By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.[1][5]

VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT Akt PI3K->AKT Activates AKT->Proliferation Inhibitor 2-Amino-5-methoxy- benzothiazole Derivative Inhibitor->VEGFR2 Inhibits

Figure 3: Inhibition of the VEGFR-2 signaling pathway.
Cell Cycle Arrest and Apoptosis Induction

Certain 2-(4-aminophenyl)benzothiazole derivatives have been shown to perturb the cell cycle, leading to an accumulation of cells in the G2/M phase, and induce apoptosis (programmed cell death).[1][3] This disruption of the normal cell division process is a key mechanism for their anticancer activity. The enhanced expression of p53, a tumor suppressor protein, can also be a consequence of treatment with these compounds.[1]

Cell_Cycle_Pathway Cell Cycle and Apoptosis Pathway Compound 2-Aryl-5-methoxy- benzothiazole Derivative pRb pRb Expression (Decreased) Compound->pRb CyclinD1 Cyclin D1 Expression (Increased) Compound->CyclinD1 p53 p53 Expression (Increased) Compound->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) pRb->CellCycleArrest CyclinD1->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis CellCycleArrest->Apoptosis

Figure 4: Modulation of cell cycle and apoptosis pathways.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide efficient and modular routes to a diverse range of 2-aryl and 2-amino-5-methoxybenzothiazole derivatives. These compounds have demonstrated potent in vitro anticancer activity, and their mechanisms of action, which involve the inhibition of critical signaling pathways such as VEGFR-2 and the induction of cell cycle arrest and apoptosis, make them promising candidates for further drug development. The protocols and data presented in this document offer a foundational guide for researchers in the field of oncology drug discovery.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][4] This document provides a detailed experimental protocol for the Sonogashira coupling of 2-Bromo-5-methoxybenzothiazole with terminal alkynes, a transformation that yields 2-alkynyl-5-methoxybenzothiazole derivatives. These products are valuable intermediates in the synthesis of biologically active compounds and functional materials.

Reaction Principle

The Sonogashira coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the palladium(0) complex, followed by a transmetalation with a copper acetylide, and concluding with reductive elimination to afford the final product and regenerate the palladium(0) catalyst.[5][6]

Experimental Workflow

The general experimental workflow for the Sonogashira coupling of this compound is depicted below. The process involves the careful setup of the reaction under an inert atmosphere, followed by the reaction, workup, and purification of the desired product.

Sonogashira_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Purification cluster_product 4. Product Analysis prep_reagents Prepare Reagents & Solvents (Anhydrous & Degassed) setup Assemble under Inert Atmosphere (N2 or Ar) prep_reagents->setup prep_glass Oven-dry Glassware prep_glass->setup add_reagents Add this compound, Pd catalyst, CuI, Base setup->add_reagents add_alkyne Add Terminal Alkyne add_reagents->add_alkyne react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Characterize Final Product (NMR, MS) purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equiv)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Wash the organic layer with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine hydrohalide salt.[4] Subsequently, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-alkynyl-5-methoxybenzothiazole derivative.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.

EntryPalladium Catalyst (mol%)Copper(I) Iodide (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₂Cl₂ (3)CuI (6)Et₃N (2)TolueneRT12High
2Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (3)THF6016Good
3Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (2.5)DMF808High
4PdCl₂(dppf) (3)CuI (5)i-Pr₂NH (3)Dioxane10024Moderate

Yields are representative and may vary depending on the specific alkyne used.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If necessary, use a freshly opened bottle or a pre-catalyst that forms the active Pd(0) species in situ.

    • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[6]

    • Reagent Purity: Use anhydrous and degassed solvents and high-purity reagents. The amine base should be freshly distilled if necessary.[6]

  • Side Reactions:

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction. Running the reaction under copper-free conditions or at lower temperatures can sometimes mitigate this issue.[6]

    • Protodebromination: The loss of the bromine atom from the starting material can occur, especially at higher temperatures. Using milder reaction conditions may help.[6]

  • Purification Challenges:

    • Catalyst Residues: Filtration of the crude reaction mixture through a pad of Celite before concentration can help remove some of the catalyst residues.[5]

    • Co-elution of Products: Careful selection of the eluent system for column chromatography is crucial for separating the desired product from byproducts and starting materials.

By following this detailed protocol and considering the troubleshooting tips, researchers can successfully perform the Sonogashira coupling of this compound to synthesize a variety of valuable 2-alkynyl-5-methoxybenzothiazole derivatives.

References

Application Notes and Protocols: Derivatization of 2-Bromo-5-methoxybenzothiazole for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The benzothiazole scaffold is a key component in several clinically used drugs. The derivatization of this core structure is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and protocols for the derivatization of 2-bromo-5-methoxybenzothiazole, a versatile starting material for the synthesis of novel compounds for antimicrobial screening. The bromine atom at the 2-position is particularly amenable to various chemical transformations, allowing for the introduction of diverse functional groups.

Data Presentation: Antimicrobial Activity

While specific antimicrobial data for derivatives of this compound is not extensively available in the public domain, the following table presents representative Minimum Inhibitory Concentration (MIC) data for closely related 2-substituted benzothiazole derivatives to illustrate the potential antimicrobial activity. This data should be used for comparative purposes and as a guide for interpreting results from newly synthesized compounds.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of 2-Substituted Benzothiazole Derivatives against Various Microorganisms

Compound ID2-SubstituentTest MicroorganismGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL) of Reference
BTZ-01 AmineStaphylococcus aureusPositive12.5Ciprofloxacin6.25
BTZ-02 PhenylEscherichia coliNegative3.1Ciprofloxacin12.5
BTZ-03 Thio-acetic acidPseudomonas aeruginosaNegative6.2Ciprofloxacin12.5
BTZ-04 4-HydroxyphenylBacillus cereusPositive12.5Ciprofloxacin12.5
BTZ-05 Amino-ThiazoleEnterococcus faecalisPositive3.13Ciprofloxacin3.03

Note: The data presented in this table is illustrative and compiled from various studies on benzothiazole derivatives.[1] Researchers should generate their own data for novel compounds.

Experimental Protocols

Synthesis of 2-Amino-5-methoxybenzothiazole Derivatives via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, piperidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the chosen amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Stir the reaction mixture at 100-110 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis of 2-Aryl-5-methoxybenzothiazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid of choice (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent mixture (e.g., toluene/ethanol/water, 4:1:1)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in the toluene/ethanol/water solvent mixture (15 mL).

  • Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • De-gas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (around 80-90 °C) and stir under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel.

  • Characterize the final product using appropriate spectroscopic techniques.

Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of the synthesized benzothiazole derivatives.

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 10 mg/mL).

    • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization of this compound cluster_screening Antimicrobial Screening cluster_outcome Outcome start This compound reaction1 Buchwald-Hartwig Amination start->reaction1 reaction2 Suzuki-Miyaura Cross-Coupling start->reaction2 product1 2-Amino Derivatives reaction1->product1 product2 2-Aryl Derivatives reaction2->product2 purification Purification & Characterization product1->purification product2->purification mic_test Broth Microdilution (MIC Determination) purification->mic_test data_analysis Data Analysis mic_test->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Caption: Workflow for the derivatization and antimicrobial screening of this compound.

Hypothetical Signaling Pathway Inhibition

Many benzothiazole derivatives have been reported to inhibit key bacterial enzymes. The following diagram illustrates a hypothetical mechanism of action where a benzothiazole derivative inhibits Dihydropteroate Synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.

signaling_pathway cluster_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Mechanism of Action PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Forms Dihydropteroate Inhibition Inhibition THF Tetrahydrofolate (THF) DHF->THF via DHFR NoGrowth Bacteriostasis Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides One-carbon metabolism Growth Bacterial Growth & Proliferation Nucleotides->Growth Derivative Benzothiazole Derivative Derivative->DHPS

Caption: Inhibition of bacterial folate synthesis by a benzothiazole derivative targeting DHPS.

References

Application Notes and Protocols: Leveraging 2-Bromo-5-methoxybenzothiazole for the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a projection based on established synthetic methodologies and the known anti-inflammatory potential of the benzothiazole scaffold. As of this writing, there is a lack of specific published research detailing the direct use of 2-Bromo-5-methoxybenzothiazole as a starting material for anti-inflammatory compounds. This document, therefore, serves as a scientifically guided framework for researchers and drug development professionals to explore its potential.

Introduction

The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory properties.[1][2][3] The strategic functionalization of the benzothiazole ring system offers a powerful approach to modulate these activities. This compound is a key starting material, poised for diverse chemical modifications, particularly through palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position provides a reactive handle for the introduction of various aryl, heteroaryl, and alkyl groups via Suzuki-Miyaura coupling, or for the formation of carbon-nitrogen bonds through Buchwald-Hartwig amination.[4] The methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability.

This document outlines a hypothetical research workflow for the synthesis and evaluation of novel anti-inflammatory compounds derived from this compound. The proposed methodologies are based on established protocols for similar heterocyclic systems.

Synthetic Strategy: Diversification via Palladium-Catalyzed Cross-Coupling

A library of novel 2-substituted-5-methoxybenzothiazole derivatives can be generated from this compound using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods offer a robust and versatile approach to introduce a wide array of chemical functionalities, enabling a thorough exploration of the structure-activity relationship (SAR).

Diagram of the Proposed Synthetic Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amines, Pd Catalyst, Base) start->buchwald suzuki_prod 2-Aryl/Heteroaryl-5-methoxybenzothiazoles suzuki->suzuki_prod buchwald_prod 2-Amino-5-methoxybenzothiazole Derivatives buchwald->buchwald_prod assays In Vitro & In Vivo Anti-inflammatory Assays suzuki_prod->assays buchwald_prod->assays sar Structure-Activity Relationship (SAR) Analysis assays->sar

Caption: Proposed synthetic workflow for generating and evaluating anti-inflammatory compounds.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki coupling of bromo-substituted heterocycles.[4]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/water).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl/heteroaryl-5-methoxybenzothiazole derivative.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against cyclooxygenase (COX) enzymes.[5]

Materials:

  • Synthesized 2-substituted-5-methoxybenzothiazole derivatives

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (positive control for non-selective COX inhibition)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

  • Prepare stock solutions of the test compounds and control inhibitors in DMSO.

  • In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37 °C for 10 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of novel compounds.[2]

Materials:

  • Wistar rats or Swiss albino mice

  • Synthesized compounds

  • Carrageenan solution (1% w/v in saline)

  • Diclofenac sodium (standard drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, standard drug, and test compound groups.

  • Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the proposed experiments.

Table 1: Synthesized 2-Substituted-5-methoxybenzothiazole Derivatives

Compound IDR-Group (at C2)Yield (%)
SM-1 Phenyle.g., 85
SM-2 4-Fluorophenyle.g., 92
SM-3 3-Pyridyle.g., 78
BH-1 N-phenylaminoe.g., 65
BH-2 N-morpholinoe.g., 72

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
SM-1 >10015.2>6.5
SM-2 >1005.8>17.2
BH-1 50.125.31.98
Celecoxib 15.00.05300
Indomethacin 0.11.20.08

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Treatment (Dose)Paw Edema Inhibition (%) at 3h
Vehicle 0
SM-2 (20 mg/kg) e.g., 55.4
Diclofenac (10 mg/kg) 72.8

Putative Mechanism of Action: Signaling Pathway

Benzothiazole derivatives have been reported to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like COX and the modulation of inflammatory signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[6][7]

Diagram of a Potential Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_2 Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) jnk_path JNK Pathway stimulus->jnk_path nfkb_path NF-κB Pathway stimulus->nfkb_path transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) jnk_path->transcription cox2_path COX-2 Pathway nfkb_path->transcription compound 2-Substituted-5- methoxybenzothiazole Derivative compound->jnk_path Inhibition compound->cox2_path Inhibition

Caption: Potential inhibitory action on key inflammatory signaling pathways.

Conclusion

This compound represents a valuable, yet underexplored, starting material for the development of novel anti-inflammatory agents. The proposed synthetic and screening protocols provide a comprehensive framework for synthesizing a diverse library of derivatives and evaluating their therapeutic potential. Through systematic exploration of the structure-activity relationship, novel and potent anti-inflammatory candidates may be identified, contributing to the development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of the Suzuki coupling reaction for 2-Bromo-5-methoxybenzothiazole.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no yield in the Suzuki coupling of this compound?

Low or no yield in the Suzuki coupling of this compound can stem from several factors. The benzothiazole core, being a heteroaromatic system, can sometimes pose challenges. The nitrogen and sulfur atoms can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the electronic properties of the methoxy group at the 5-position can influence the reactivity of the C-Br bond. Common issues include inefficient oxidative addition, slow transmetalation, or catalyst decomposition. Careful optimization of the catalyst system, base, and solvent is crucial for this substrate.

Q2: What are the common side reactions in this Suzuki coupling, and how can I minimize them?

The most prevalent side reactions in Suzuki couplings are protodeboronation, homocoupling of the boronic acid, and dehalogenation of the aryl halide.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It can be minimized by using anhydrous and thoroughly degassed solvents, employing more stable boronic esters (e.g., pinacol esters), and avoiding overly harsh bases or prolonged reaction times at high temperatures.

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that facilitate this pathway. Ensuring the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and using a well-chosen ligand can suppress homocoupling.

  • Dehalogenation: The bromo group on the benzothiazole can be replaced by a hydrogen atom. This can occur if the palladium-hydride species are formed and undergo reductive elimination with the aryl halide. The choice of base and the purity of the reagents can influence this side reaction.

Q3: How do I select the optimal catalyst, ligand, base, and solvent for the coupling of this compound?

The selection of reaction components is critical for a successful Suzuki coupling with this substrate.

  • Catalyst and Ligand: For heteroaromatic substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be the most effective. Electron-rich and sterically bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, often give superior results by promoting the oxidative addition step and stabilizing the catalytic species. Pre-formed palladium catalysts (e.g., XPhos Pd G3) can also offer improved reactivity and reproducibility.

  • Base: The base is essential for activating the boronic acid. While inorganic bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often required for challenging couplings involving heteroaryl halides. The choice of base should also consider the stability of your substrates and potential for side reactions.

  • Solvent: A mixture of an organic solvent and water is commonly used in Suzuki couplings. Popular choices include 1,4-dioxane/water, toluene/water, or THF/water. The solvent system should be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases. The ratio of the organic solvent to water can significantly impact the reaction's efficiency and should be optimized.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inefficient oxidative addition. 3. Catalyst inhibition by the heteroaromatic substrate. 4. Poor quality of boronic acid.1. Use a fresh bottle of palladium catalyst or a pre-catalyst. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, RuPhos, or an NHC ligand). 3. Increase the catalyst loading slightly (e.g., from 2 mol% to 5 mol%). 4. Use a freshly opened bottle of boronic acid or consider converting it to a more stable pinacol ester.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Slow transmetalation step. 3. Inappropriate catalyst system.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Increase the reaction temperature moderately. 3. Switch to a bidentate ligand like dppf, which can sometimes suppress homocoupling.[1]
Protodeboronation of Boronic Acid 1. Presence of excess water or acid. 2. Base-catalyzed decomposition. 3. High reaction temperature or prolonged reaction time.1. Use anhydrous solvents and ensure the base is not excessively hydrated. 2. Switch to a milder base (e.g., K₂CO₃) or use a boronic ester. 3. Monitor the reaction closely and stop it once the starting material is consumed.
Dehalogenation of this compound 1. Formation of palladium-hydride species. 2. Impurities in the starting materials or solvent.1. Change the base or solvent system. 2. Use highly pure, anhydrous, and degassed reagents and solvents.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient amount of base.1. Use a more robust ligand or a pre-catalyst. 2. Increase the equivalents of the base (e.g., from 2.0 to 3.0 eq.).
Formation of Palladium Black 1. Catalyst decomposition. 2. Insufficient ligand to stabilize Pd(0).1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio.

Data Presentation

The following tables summarize typical starting conditions for the Suzuki coupling of substituted bromobenzothiazoles, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

Component Recommendation Rationale
Aryl Halide This compound1.0 eq.
Boronic Acid/Ester Arylboronic Acid or Pinacol Ester1.2 - 1.5 eq.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃2-5 mol%
Ligand SPhos, XPhos, or RuPhos4-10 mol%
Base K₃PO₄ or Cs₂CO₃2.0 - 3.0 eq.
Solvent 1,4-Dioxane : Water or Toluene : Water4:1 to 10:1 v/v
Temperature 80 - 110 °CReaction specific

Table 2: Example Conditions from Literature for Similar Substrates

Substrate Catalyst (mol%) Ligand (mol%) Base (eq.) Solvent Temp. (°C) Yield (%) Reference
2-Amino-6-bromobenzothiazolePd(PPh₃)₄ (5)-K₃PO₄ (2)Toluene/H₂O (4:1)95Moderate[1]
2-Chloro-4-bromobenzothiazolePd(OAc)₂ (2)-K₂CO₃ (2)Dioxane/H₂O (4:1)80-100Not specified[2][3]
4-BromobenzothiazolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (10:1)90-100Not specified[4]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered and dried (2.0 eq.)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Degassing: Seal the flask with a septum, and then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the this compound.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent degas Degas Mixture (e.g., Ar bubbling) solvent->degas heat Heat to Reaction Temp. (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: General experimental workflow for the Suzuki coupling of this compound.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield? check_catalyst Use fresh Pd source & robust ligand (e.g., SPhos) start->check_catalyst Yes change_base Switch to stronger base (e.g., K3PO4, Cs2CO3) start->change_base Yes check_boronic Use high-purity boronic acid or convert to pinacol ester start->check_boronic Yes increase_loading Increase catalyst/ ligand loading check_catalyst->increase_loading end Improved Yield increase_loading->end optimize_solvent Optimize solvent ratio (e.g., Dioxane:H2O) change_base->optimize_solvent increase_temp Increase temperature optimize_solvent->increase_temp increase_temp->end degas_solvents Ensure rigorous degassing check_boronic->degas_solvents degas_solvents->end

Caption: Troubleshooting flowchart for improving the yield of the Suzuki coupling reaction.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-bromo-5-methoxybenzothiazole. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and solutions?

A1: Low or no yield in Suzuki-Miyaura coupling is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently.

    • Solution: Consider using a pre-catalyst like a palladacycle (e.g., G3-XPhos) which is known for reliable generation of the active catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your ligand is not degrading and consider a pre-reduction step. The purity of your palladium source is also crucial; older reagents can exhibit reduced activity.[1][2]

  • Poor Ligand Choice: The ligand plays a critical role in the stability and activity of the catalyst.

    • Solution: For heteroaromatic substrates like this compound, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often provide better results than simpler ligands like PPh₃.[3]

  • Inappropriate Base or Solvent: The choice of base and solvent system is critical for the transmetalation step.

    • Solution: A common starting point is an aqueous solution of a base like K₂CO₃ or K₃PO₄ in a solvent such as 1,4-dioxane or a toluene/water mixture.[3][4] If solubility is an issue, DMF can be considered. The base must be strong enough to facilitate transmetalation but not so strong as to cause significant side reactions.

  • Protodeboronation of Boronic Acid: Your boronic acid coupling partner may be degrading before it can participate in the reaction.

    • Solution: Ensure your boronic acid is pure and dry. Running the reaction under strictly anhydrous conditions (if using an anhydrous protocol) and ensuring a thoroughly deoxygenated environment can mitigate this side reaction.[2][4]

Q2: I am seeing significant formation of a debrominated byproduct (5-methoxybenzothiazole). How can I minimize this?

A2: Debromination is a common side reaction that can compete with the desired cross-coupling. To address this:

  • Milder Reaction Conditions: High temperatures can promote hydrodehalogenation.

    • Solution: Try lowering the reaction temperature. If the reaction is too slow at lower temperatures, you may need to screen different ligands that are more active at milder conditions.[3]

  • Choice of Base: The base can influence the rate of debromination.

    • Solution: Switching to a milder base, such as K₂CO₃ instead of a stronger base like K₃PO₄, can sometimes reduce the extent of this side reaction.[3]

  • Ligand Selection: The ligand can influence the relative rates of the desired catalytic cycle versus side reactions.

    • Solution: Employing bulky biarylphosphine ligands can sometimes suppress hydrodehalogenation by sterically disfavoring the competing pathways.

Q3: My Buchwald-Hartwig amination with this compound is sluggish. How can I improve the reaction rate?

A3: Sluggish Buchwald-Hartwig aminations can often be accelerated by optimizing the following parameters:

  • Catalyst System: The combination of palladium precursor and ligand is paramount.

    • Solution: For C-N bond formation, highly active and sterically hindered ligands like BrettPhos or Josiphos are often effective.[1] Using a higher catalyst loading or switching to a more robust pre-catalyst can also improve reaction kinetics.[1]

  • Reaction Temperature: Higher temperatures generally increase the reaction rate.

    • Solution: If the reaction is slow, consider increasing the temperature. However, be mindful of potential side reactions like debromination.[1]

  • Stronger Base: A stronger base can facilitate the deprotonation of the amine, which is a key step in the catalytic cycle.

    • Solution: If you are using a weaker base, switching to a stronger, non-nucleophilic base like NaOtBu or LHMDS could accelerate the reaction.[5]

Quantitative Data Summary

The following tables provide a summary of typical starting conditions for optimizing cross-coupling reactions with aryl bromides. These should be considered as a starting point for your specific experiments with this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Palladium PrecursorPd₂(dba)₃ or Pd(OAc)₂ with a ligand; or a palladacycle pre-catalystPre-catalysts often offer better reproducibility.[1]
LigandXPhos, SPhos, RuPhosBulky, electron-rich ligands are generally preferred for heteroaryl bromides.[3]
Catalyst Loading1-5 mol%Start with a higher loading and reduce as the reaction is optimized.[4]
BaseK₂CO₃, K₃PO₄ (2-3 equivalents)K₃PO₄ is often a good choice for heteroaryl halides.[4]
Solvent1,4-Dioxane/H₂O (4:1), Toluene/H₂OAn aqueous co-solvent is commonly used.[4]
Temperature80-110 °CStart at the lower end to maximize selectivity and minimize side reactions.[6]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Palladium PrecursorPd₂(dba)₃ or Pd(OAc)₂These are common choices for generating the active Pd(0) in situ.[5]
LigandXPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are generally required.[1]
Catalyst Loading1-3 mol% Pd, 1.2-2x mol% LigandThe ligand-to-palladium ratio is important for catalyst stability and activity.[4]
BaseNaOtBu, LHMDS, Cs₂CO₃ (1.2-1.5 equivalents)A strong, non-nucleophilic base is typically required.
SolventToluene, 1,4-Dioxane (anhydrous)Anhydrous and deoxygenated solvents are crucial.
Temperature80-110 °CHigher temperatures may be needed for less reactive amines.[6]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vessel.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube.[6]

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2 equiv.), this compound (1.0 equiv.), and the amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat to 80-110 °C with stirring.[6]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Low_Yield Start Low or No Yield InactiveCatalyst Check Catalyst Activity Start->InactiveCatalyst LigandChoice Evaluate Ligand Start->LigandChoice BaseSolvent Optimize Base/Solvent Start->BaseSolvent ReagentPurity Verify Reagent Purity Start->ReagentPurity SolutionCatalyst Use Pre-catalyst Ensure Fresh Pd Source InactiveCatalyst->SolutionCatalyst SolutionLigand Screen Bulky, Electron-Rich Phosphine Ligands LigandChoice->SolutionLigand SolutionBaseSolvent Screen Different Bases (e.g., K3PO4, Cs2CO3) and Solvents BaseSolvent->SolutionBaseSolvent SolutionPurity Use Pure/Dry Reagents Ensure Inert Atmosphere ReagentPurity->SolutionPurity

Troubleshooting workflow for low product yield.

Experimental_Workflow_Suzuki cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Prep->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-100 °C with Stirring Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute, Wash, and Extract Cool->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

General experimental workflow for Suzuki-Miyaura coupling.

References

Purification of crude 2-Bromo-5-methoxybenzothiazole by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-5-methoxybenzothiazole by column chromatography. This resource is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A detailed methodology for the purification of this compound is provided below. This protocol is a recommended starting point, and optimization may be necessary based on the specific impurity profile of the crude material.

Protocol 1: Column Chromatography Purification

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column or flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal eluent for separation. A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for a retention factor (Rf) of approximately 0.2-0.3 for the desired product to ensure good separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica gel to settle, creating a uniform and compact bed. Ensure no air bubbles are trapped.

    • Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with the low-polarity solvent system determined from the TLC analysis.

    • A gradient elution is often effective. Start with a low concentration of the more polar solvent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 10%, 15%, etc.) to elute the compounds. A 1:1 mixture of hexanes and ethyl acetate has also been reported, though this represents a high polarity and should be approached with caution, preferably as a final flushing step if the product is not eluting at lower polarities.[1]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes or flasks.

    • Monitor the composition of the fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation

The following table summarizes typical parameters for the column chromatography purification of substituted benzothiazoles. These values should be used as a starting point for optimization.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard silica gel is typically effective for benzothiazole purification.
Mobile Phase Ethyl acetate in Hexanes (or Petroleum Ether)A gradient elution is recommended, starting from low polarity (e.g., 1-5% ethyl acetate).
Optimal Rf on TLC 0.2 - 0.3This range generally provides the best separation on a column.
Sample Loading Ratio 1:30 to 1:100 (Crude:Silica by weight)Overloading the column can lead to poor separation.

Troubleshooting Guides

Issue 1: The product does not move from the baseline on the TLC plate, even with high concentrations of ethyl acetate.

  • Possible Cause: The compound may be too polar for the chosen solvent system, or it may be degrading on the silica gel.

  • Solution:

    • Try a more polar solvent system, such as methanol in dichloromethane.

    • To check for degradation, run a 2D TLC. Spot the crude mixture in one corner of a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in the same solvent system again. If new spots appear off the diagonal, the compound is likely unstable on silica.

    • If instability is confirmed, consider using a different stationary phase like alumina or a deactivated silica gel.

Issue 2: The product and impurities elute together.

  • Possible Cause: The chosen solvent system does not provide adequate separation. The column may have been overloaded.

  • Solution:

    • Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/hexanes, toluene/ethyl acetate) to improve separation.

    • Use a shallower solvent gradient during elution to increase the resolution between closely eluting spots.

    • Ensure the column is not overloaded. A general guideline is to use at least 30-100 times the weight of silica gel to the weight of the crude material.

Issue 3: The product elutes as a broad band, leading to many mixed fractions.

  • Possible Cause: Poor sample loading technique or issues with the column packing.

  • Solution:

    • When wet loading, dissolve the sample in the minimum amount of solvent. Using a large volume of a strong solvent to dissolve the sample will lead to band broadening.

    • Consider dry loading the sample, as this often results in sharper bands.

    • Ensure the column is packed uniformly without any cracks or channels.

Issue 4: No product is recovered from the column.

  • Possible Cause: The compound may have degraded on the silica gel, or it is too polar and has not eluted from the column.

  • Solution:

    • After the initial elution, flush the column with a very polar solvent, such as 10% methanol in dichloromethane, to see if any material elutes.

    • As mentioned in Issue 1, test the stability of your compound on silica gel using a 2D TLC.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Based on protocols for similar substituted benzothiazoles, a good starting point is a gradient of ethyl acetate in hexanes (or petroleum ether).[2] Begin with a low polarity mixture, such as 1-5% ethyl acetate in hexanes, and gradually increase the concentration of ethyl acetate. A 1:1 mixture of hexanes and ethyl acetate has been mentioned in the literature for this specific compound, but it is advisable to start with a much lower polarity.[1]

Q2: How can I determine the purity of my fractions?

A2: Thin Layer Chromatography (TLC) is the most common method. Spot each fraction on a TLC plate, elute with the appropriate solvent system, and visualize the spots under a UV lamp. Combine the fractions that show a single spot corresponding to the Rf of the pure product.

Q3: What are the likely impurities in my crude this compound?

A3: If synthesized from 5-methoxy-2-aminobenzothiazole, potential impurities could include unreacted starting material and di- or poly-brominated benzothiazole derivatives. The polarity of these impurities will differ, and the column chromatography conditions should be optimized to separate them from the desired product.

Q4: Can I use a different stationary phase other than silica gel?

A4: Yes, if your compound is unstable on silica gel or if separation is not achieved, you can consider using neutral alumina. The elution order may be different on alumina, so TLC analysis on alumina plates is recommended to determine the appropriate solvent system.

Q5: My purified product is colored. Is this normal?

A5: Benzothiazole derivatives can sometimes have a slight color. However, a strong coloration may indicate the presence of impurities. If the color persists after chromatography, a subsequent purification step such as recrystallization may be necessary.

Visualization

Experimental Workflow

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Solvent System Selection) slurry Prepare Silica Gel Slurry tlc->slurry Determines initial eluent pack Pack Column slurry->pack load Load Crude Sample (Wet or Dry Loading) pack->load elute Elute with Gradient (e.g., Hexanes/Ethyl Acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate product Purified This compound evaporate->product

Caption: Workflow for the purification of this compound.

References

Troubleshooting low conversion in Buchwald-Hartwig amination of benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination of benzothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low to no conversion in my Buchwald-Hartwig amination of a substituted 2-halobenzothiazole. What are the primary factors I should investigate?

Low conversion in this reaction can be attributed to several factors, as the catalytic cycle is sensitive to a number of variables. The most critical areas to examine are:

  • Inert Atmosphere: The Palladium(0) catalytic species is highly sensitive to oxygen. Ensure that your reaction vessel was thoroughly degassed and maintained under a consistently inert atmosphere (e.g., Argon or Nitrogen) from setup through to the end of the reaction.[1]

  • Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are paramount. Trace amounts of water or other impurities can deactivate the catalyst. Use freshly distilled or anhydrous solvents and ensure your amine and benzothiazole starting materials are pure.[1]

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is often substrate-dependent and is a critical factor for success. For heteroaromatic substrates like benzothiazoles, sterically hindered and electron-rich phosphine ligands are generally preferred.[1]

  • Base Selection: The strength and type of base used can significantly impact the reaction rate and yield. The choice is often a balance between reactivity and functional group tolerance on your substrates.

  • Solubility: Poor solubility of any of the reaction components (benzothiazole starting material, amine, base, or catalyst) can be a significant, and often overlooked, cause of low conversion.[1][2]

Q2: Which palladium source and ligand combination is recommended for benzothiazole substrates?

While there is no single "best" combination for all substrates, here are some guidelines:

  • Palladium Source: Using a pre-formed palladium catalyst (precatalyst) is often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] Precatalysts can provide a cleaner and more efficient formation of the active catalytic species.

  • Ligand Selection: For challenging heteroaromatic substrates, bulky and electron-rich biarylphosphine ligands are frequently successful. Consider ligands such as:

    • XPhos or t-BuXPhos: Often effective for coupling with a range of amines.[5]

    • BrettPhos: Particularly useful for coupling with primary amines.[6]

    • BippyPhos: Has shown a broad scope for various NH-containing substrates with (hetero)aryl chlorides.[7]

    • Bidentate phosphine ligands like BINAP or DPPF can also be effective and may prevent the formation of inactive palladium dimers.[8]

A screening of different ligands is often a necessary step in optimizing the reaction for a specific benzothiazole derivative.

Q3: My benzothiazole substrate has sensitive functional groups. Which base should I choose?

The choice of base is a trade-off between reactivity and functional group compatibility.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are strong bases that often lead to higher reaction rates.[1] However, they can be incompatible with base-sensitive functional groups like esters or ketones.[1]

  • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder bases that offer broader functional group tolerance.[1] Reactions with these bases may require higher temperatures or longer reaction times to achieve good conversion.[1]

If your substrate is sensitive, starting with a weaker base like Cs₂CO₃ is a prudent approach.

Q4: What is the ideal solvent and temperature for this reaction?

  • Solvents: Aprotic solvents are generally used. Common choices include:

    • Toluene: Often an excellent first choice, providing good results for many systems.[5]

    • 1,4-Dioxane: Another widely used solvent that can provide satisfactory results.[5]

    • THF (Tetrahydrofuran): Can also be effective, though its lower boiling point limits the achievable reaction temperature. The primary role of the solvent is to solubilize all reaction components.[1] If you suspect solubility issues, consider switching to a different solvent system.

  • Temperature: Typical reaction temperatures range from 80-110 °C.[1] If you are using a weaker base or a less reactive aryl chloride, a higher temperature may be necessary. Always monitor for potential thermal degradation of your starting materials or product.

Q5: My starting material is a 2-chlorobenzothiazole, and the reaction is very slow. What can I do?

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig aminations due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[3]

To improve conversion with a 2-chlorobenzothiazole, consider the following:

  • Ligand Choice: Employ a highly active, sterically hindered ligand such as t-BuXPhos or a member of the Josiphos ligand family.[8]

  • Higher Temperature: Increasing the reaction temperature may be necessary to facilitate the oxidative addition.

  • Longer Reaction Time: These reactions may simply require more time to reach completion. Monitor the reaction progress by TLC or LC-MS.

  • Switching Halide: If feasible synthetically, converting the 2-chlorobenzothiazole to the corresponding 2-bromo or 2-iodobenzothiazole will likely result in a more efficient coupling. However, be aware that aryl iodides can sometimes form inhibitory palladium dimers.[6]

Troubleshooting Workflow

If you are experiencing low conversion, follow this logical troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow start Low Conversion Observed check_inert Verify Inert Atmosphere (Degassing, Positive Pressure) start->check_inert check_inert->start Issue Found & Fixed check_reagents Check Reagent & Solvent Quality (Purity, Anhydrous) check_inert->check_reagents Atmosphere OK check_reagents->start Issue Found & Fixed check_solubility Assess Solubility of All Components check_reagents->check_solubility Reagents OK optimize_catalyst Optimize Catalyst System (Screen Ligands, Use Pre-catalyst) check_solubility->optimize_catalyst Solubility OK optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) check_solubility->optimize_conditions Solubility Issue? Try New Solvent optimize_base Optimize Base (Screen Strong vs. Weak Bases) optimize_catalyst->optimize_base optimize_base->optimize_conditions success High Conversion Achieved optimize_conditions->success ReactionParameters sub Benzothiazole Halide (Cl, Br, I) product N-Aryl Benzothiazole sub->product amine Amine (Primary, Secondary) amine->product catalyst Palladium Source Ligand Pd₂(dba)₃, Pd(OAc)₂ Pre-catalysts XPhos, BrettPhos t-BuXPhos, BINAP catalyst->product base Base Strong NaO*t*Bu, LHMDS Weak Cs₂CO₃, K₃PO₄ base->product solvent Solvent Toluene, Dioxane, THF solvent->product

References

Selecting the right base and solvent for 2-Bromo-5-methoxybenzothiazole coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate base and solvent for coupling reactions involving 2-bromo-5-methoxybenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for functionalizing this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes).

Q2: I am having trouble dissolving this compound in my reaction solvent. What should I do?

A2: this compound is generally soluble in common organic solvents used for cross-coupling reactions such as toluene, 1,4-dioxane, and DMF. If you are experiencing solubility issues, gentle heating of the reaction mixture can aid in dissolution. It is always recommended to perform a small-scale solubility test before proceeding with the full-scale reaction.

Q3: My reaction is turning black and forming a precipitate. What does this indicate?

A3: The formation of a black precipitate, often referred to as palladium black, typically indicates catalyst decomposition. This can be caused by high reaction temperatures, the presence of oxygen, or an inappropriate choice of ligand. If this occurs, it is advisable to stop the reaction and optimize the conditions, such as lowering the temperature or ensuring a rigorously inert atmosphere.

Q4: I am observing significant debromination of my starting material. How can I minimize this side reaction?

A4: Protodebromination is a common side reaction, especially with electron-rich heterocycles. To minimize this, consider using milder bases (e.g., K₂CO₃ instead of NaOtBu), optimizing the ligand, and lowering the reaction temperature. Ensuring strictly anhydrous and oxygen-free conditions is also crucial, as water can be a proton source for this side reaction.

Troubleshooting Guides

Low or No Product Formation

If you are observing low or no yield of your desired coupled product, a systematic approach to troubleshooting is recommended.

G cluster_start Problem cluster_catalyst Catalyst System cluster_reagents Reagents and Solvents cluster_conditions Reaction Conditions start Low or No Product Formation catalyst_check Check Catalyst and Ligand - Purity and activity - Appropriate choice for the reaction start->catalyst_check Is the catalyst system optimal? reagent_check Verify Reagent Purity - Freshly distill amines - Check boronic acid quality start->reagent_check Are the reagents and solvents of high quality? atmosphere_check Confirm Inert Atmosphere - Purge with N₂ or Ar start->atmosphere_check Are the reaction conditions appropriate? ligand_screen Screen Different Ligands - Bulky, electron-rich ligands are often effective catalyst_check->ligand_screen If issues persist solvent_check Ensure Anhydrous and Degassed Solvents reagent_check->solvent_check temp_check Optimize Temperature - Too high can cause decomposition - Too low can be sluggish atmosphere_check->temp_check base_check Screen Different Bases - Strength and solubility are key temp_check->base_check G cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction cluster_workup 4. Workup and Purification prep Oven-dry glassware Degas solvents Purify reagents setup Add solids (substrate, catalyst, ligand, base) Establish inert atmosphere (N₂/Ar) Add solvent and liquid reagents prep->setup reaction Heat to desired temperature Stir for required time Monitor by TLC/LC-MS setup->reaction workup Cool to room temperature Quench reaction Aqueous workup Dry organic layer Concentrate reaction->workup purify Column chromatography workup->purify

Technical Support Center: HPLC Analysis of 2-Bromo-5-methoxybenzothiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor reactions involving 2-Bromo-5-methoxybenzothiazole.

HPLC Analysis Method for this compound

A reverse-phase HPLC method is suitable for monitoring the progress of reactions involving this compound, allowing for the separation of the starting material from potential products and byproducts.

Experimental Protocol

A typical HPLC method for the analysis of this compound and related compounds is detailed below. This method is a starting point and may require optimization based on the specific reaction mixture.

1. Sample Preparation:

  • Accurately weigh a representative sample of the reaction mixture.

  • Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile, to achieve a final concentration within the calibration range of the instrument.[1]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could clog the column.[2]

2. Chromatographic Conditions:

  • The separation can be achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[3][4]

  • UV detection is appropriate for benzothiazole derivatives.

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (e.g., 55:45 v/v)[4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (use of a column oven is recommended for stability)[2][5]
Detection Wavelength 254 nm (or wavelength of maximum absorbance for the analyte)
Run Time Sufficient to allow for the elution of all components (e.g., 10-15 minutes)

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound reactions.

Q1: Why are the peaks in my chromatogram tailing?

A1: Peak tailing can be caused by several factors, including interactions between the analyte and the stationary phase, or issues with the mobile phase.[2]

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: The stationary phase may have active silanol groups that interact with the analyte.

      • Solution: Use a mobile phase with a lower pH to suppress silanol ionization, or add a basic modifier like triethylamine (TEA) to the mobile phase.[6]

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Dilute the sample and re-inject.

    • Column Degradation: The column may be contaminated or worn out.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[2]

Q2: My retention times are shifting between injections. What is the cause?

A2: Shifting retention times can indicate a problem with the mobile phase composition, flow rate, or column temperature.[2]

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase: The mobile phase composition may not be consistent between runs.

      • Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[5]

    • Pump Malfunction: There may be leaks or air bubbles in the pump system, leading to an inconsistent flow rate.

      • Solution: Check for leaks in the system and purge the pump to remove any air bubbles.[2]

    • Temperature Fluctuations: Changes in column temperature can affect retention times.

      • Solution: Use a column oven to maintain a stable temperature.[5]

Q3: I am observing a noisy or drifting baseline. How can I fix this?

A3: A noisy or drifting baseline is often caused by issues with the mobile phase, detector, or system contamination.[7]

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase: Impurities in the mobile phase can cause baseline noise.

      • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase. Ensure all components are properly degassed.[2]

    • Detector Instability: The detector lamp may be failing, or the flow cell could be contaminated.

      • Solution: Check the detector lamp's intensity and clean the flow cell. If the lamp is old, it may need to be replaced.[2]

    • Air Bubbles: Air bubbles in the system can cause baseline spikes.

      • Solution: Degas the mobile phase and purge the system.[8]

Q4: The system pressure is fluctuating or is too high. What should I do?

A4: Pressure fluctuations or high backpressure are common issues that often point to blockages or leaks in the system.[2][7]

  • Possible Causes & Solutions:

    • System Blockage: Particulates from the sample or mobile phase may have clogged the in-line filter, guard column, or the analytical column itself.

      • Solution: Systematically check for blockages by removing components one by one (starting from the detector and moving backward) to identify the source of the high pressure. Replace any clogged filters or guard columns. Try back-flushing the analytical column (disconnect it from the detector first).

    • Leaks: Low or fluctuating pressure can be a sign of a leak in the system.

      • Solution: Carefully inspect all fittings and connections for any signs of leakage and tighten them as needed. Worn pump seals can also cause leaks and may need replacement.[2]

    • Air in the Pump: Air trapped in the pump head can cause pressure fluctuations.

      • Solution: Purge the pump to remove any air bubbles. Ensure the mobile phase is properly degassed.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Identify Chromatographic Problem pressure_issue Pressure Fluctuations / High Pressure? start->pressure_issue peak_shape_issue Poor Peak Shape (Tailing/Fronting)? pressure_issue->peak_shape_issue No check_leaks Check for leaks Purge pump pressure_issue->check_leaks Yes retention_time_issue Retention Time Shifts? peak_shape_issue->retention_time_issue No check_sample_prep Review sample prep (solvent, concentration) peak_shape_issue->check_sample_prep Yes baseline_issue Noisy or Drifting Baseline? retention_time_issue->baseline_issue No check_mobile_phase Check mobile phase (composition, fresh prep, degassed) retention_time_issue->check_mobile_phase Yes check_detector Check detector (lamp, flow cell) baseline_issue->check_detector Yes consult Consult Manufacturer/ Technical Support baseline_issue->consult No / Other check_blockages Check for blockages (frit, guard/analytical column) check_leaks->check_blockages If persists resolve Problem Resolved check_leaks->resolve check_blockages->resolve check_blockages->consult If persists check_column_health Check column health (flush or replace) check_sample_prep->check_column_health If persists check_sample_prep->resolve check_column_health->resolve check_column_health->consult If persists check_flow_rate_temp Verify flow rate and column temperature check_mobile_phase->check_flow_rate_temp If persists check_mobile_phase->resolve check_flow_rate_temp->resolve check_flow_rate_temp->consult If persists check_solvents Use fresh, high-purity solvents Ensure proper degassing check_detector->check_solvents If persists check_detector->resolve check_solvents->resolve check_solvents->consult If persists

References

Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-methoxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-Bromo-5-methoxybenzothiazole and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during large-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield and Incomplete Conversion

Question: We are experiencing low yields in our scale-up synthesis. Thin Layer Chromatography (TLC) analysis indicates a significant amount of unreacted starting material, 2-amino-4-methoxyphenol or a related precursor. What are the potential causes and solutions?

Answer: Low conversion on a larger scale can stem from several factors that may not be apparent at the bench scale.

  • Possible Causes:

    • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer and localized "hot spots" or areas of low reagent concentration. This prevents the reactants from interacting effectively.

    • Poor Temperature Control: Exothermic reactions can be difficult to control at scale. If the internal temperature rises too high, it can lead to degradation of starting materials or products. Conversely, if the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.[1]

    • Incorrect Stoichiometry: Inaccurate measurement of reagents on a large scale can lead to an excess or deficit of a key reactant, limiting the reaction.

    • Deactivated Catalyst: If using a catalyst, its activity may be diminished on a larger scale due to impurities in the starting materials or solvents.

  • Solutions:

    • Optimize Agitation: Ensure the reactor's stirring mechanism (e.g., impeller type, speed) is appropriate for the reaction volume and viscosity to ensure homogeneity.

    • Improve Heat Transfer: Use a reactor with a suitable jacket and a reliable heating/cooling system. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to control the temperature.[1]

    • Verify Reagent Quantities: Double-check all calculations and use calibrated scales and flowmeters for accurate reagent charging.

    • Catalyst Screening: Perform small-scale tests with the bulk starting materials to confirm catalyst activity before proceeding with the full-scale reaction.

Issue 2: Formation of Impurities and Side Products

Question: Our final product is contaminated with significant impurities, particularly regioisomers and di-brominated species. How can we improve the selectivity of the bromination step?

Answer: Controlling selectivity, especially during electrophilic aromatic substitution like bromination, is a common scale-up challenge.

  • Possible Causes:

    • Excess Brominating Agent: Using too much of a powerful brominating agent like liquid bromine can easily lead to the formation of di-brominated products.[1]

    • High Reaction Temperature: Higher temperatures increase reaction rates but often decrease selectivity, favoring the formation of multiple products.[1]

    • Poor Regiocontrol: The directing effects of the methoxy and thiazole groups can lead to bromination at undesired positions, creating regioisomers that are difficult to separate.

  • Solutions:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using no more than 1.05 equivalents is often recommended.[1] Consider using a milder and easier-to-handle brominating agent like N-bromosuccinimide (NBS).[2][3][4]

    • Lower Reaction Temperature: Perform the bromination at a lower temperature (e.g., 0-5 °C) to enhance selectivity and minimize side reactions.[1]

    • Solvent Choice: The choice of solvent can influence selectivity. Acetic acid is commonly used for brominations.[2][5]

    • Purification Strategy: Develop a robust purification method. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) or column chromatography may be necessary to remove persistent impurities.[2][3][6]

Issue 3: Product Isolation and Purification Difficulties

Question: We are having trouble isolating our product. After quenching the reaction, we get an oily residue instead of a solid, which complicates filtration and purification. What can we do?

Answer: Product isolation issues are common when scaling up, as impurities can significantly affect physical properties like crystallinity.

  • Possible Causes:

    • Presence of Impurities: Residual solvents or side products can act as an oiling agent, preventing the desired product from crystallizing.

    • Incorrect pH during Workup: The pH of the aqueous phase during extraction or precipitation is crucial. If the product is acidic or basic, it may remain dissolved if the pH is not adjusted correctly.

    • Supersaturation: The product may be supersaturated in the solvent, requiring intervention to induce crystallization.

  • Solutions:

    • Trituration: Try adding a non-polar solvent like hexanes to the oily residue and stirring vigorously. This can often induce crystallization by "washing away" impurities that inhibit crystal formation.[1]

    • Optimize pH Adjustment: Carefully monitor and adjust the pH during the workup to ensure the product is in its neutral, least soluble form before filtration.[1]

    • Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the supersaturated solution to initiate crystallization.

    • Solvent Exchange: Consider a solvent swap after the reaction. For example, replace a high-boiling point reaction solvent with one from which the product crystallizes more readily.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound? A1: A typical synthesis involves the cyclization of a substituted aniline with a sulfur source. One common method is the reaction of 2-amino-4-methoxyphenol with a thiocyanate salt to form an intermediate, which is then cyclized and brominated. Alternatively, a pre-brominated aniline derivative can be used as a starting material for the benzothiazole ring formation.[7][8]

Q2: What are the critical safety precautions for the scale-up synthesis of this compound? A2: Safety is paramount during scale-up. Key precautions include:

  • Handling Bromine: Liquid bromine is highly corrosive and toxic. Use of NBS is often preferred at scale. If using bromine, ensure it is handled in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.

  • Exothermic Reactions: Monitor internal reaction temperatures closely, especially during bromination and cyclization steps. Ensure an emergency cooling plan is in place.

  • Solvent Handling: Use and store flammable organic solvents according to safety guidelines. Ensure all equipment is properly grounded to prevent static discharge.

  • Waste Disposal: Neutralize and dispose of all chemical waste, including acidic or basic aqueous layers and solvent waste, according to institutional and environmental regulations.

Q3: How can I monitor the reaction progress effectively on a large scale? A3: Regular in-process controls (IPCs) are crucial. Small samples can be carefully taken from the reactor and analyzed using methods like TLC, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product and any significant byproducts.[2]

Q4: Which purification techniques are most suitable for large-scale production? A4: While column chromatography is useful at the lab scale, it is often expensive and cumbersome for large quantities. At scale, the preferred methods are:

  • Recrystallization: This is one of the most effective and economical methods for purifying solid compounds. The key is to find a suitable solvent system that provides good recovery and high purity.[3][4][6]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Slurry Washes: Suspending the crude solid product in a solvent in which it is poorly soluble can effectively wash away more soluble impurities.

Data Presentation

Table 1: Comparison of Bromination Conditions for Benzoic Acid Derivatives This table summarizes data from different methods for the synthesis of 2-bromo-5-methoxybenzoic acid, a key intermediate, highlighting the impact of conditions on yield and purity.

Brominating AgentSolventCatalyst/AdditiveReaction Time (h)Yield (%)Purity (%)Reference
BromineAcetic Acid / WaterNoneNot specified79Not specified[5]
N-bromosuccinimide (NBS)ChloroformH₂SO₄, KBrO₃, Red P392.799.2[2]
BromineWaterSodium HydroxideNot specified90.8Not specified[2]
N-bromosuccinimide (NBS)DichloromethaneH₂SO₄, KBr, Red PNot specifiedNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid (Intermediate) This protocol is adapted from a high-yield synthesis method.[2]

  • Charging the Reactor: In a suitable glass-lined reactor, add chloroform (70g), m-methoxybenzoic acid (15.2g, 0.1mol), concentrated sulfuric acid (30mL), potassium bromate (1.67g, 0.01mol), and red phosphorus (1.48g, 0.012mol).

  • Reagent Addition: Begin stirring the mixture. At a controlled temperature of 25°C, add N-bromosuccinimide (21.36g, 0.12mol).

  • Reaction: Maintain the reaction temperature between 25-30°C for 3 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into 200g of ice water to quench the reaction.

  • Workup: Recover the chloroform under reduced pressure. Filter the resulting mother liquor.

  • Purification: Recrystallize the crude product from 60mL of methanol to obtain pure 2-bromo-5-methoxybenzoic acid (Expected yield: ~21.4g, 92.7%).

Protocol 2: General Procedure for Benzothiazole Formation This is a general protocol for the condensation of 2-aminothiophenol with an aldehyde, which can be adapted.[7]

  • Preparation: To a stirred solution of an aliphatic or aromatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml) in the reactor, add 4Å molecular sieves (5.0 g).

  • Reagent Addition: Add the 2-aminothiophenol derivative (e.g., 2-amino-4-methoxyphenol, 5.0 mmol) dropwise to the mixture.

  • Reaction: Stir the mixture at room temperature for 1.5–2 hours. Monitor the reaction completion by TLC.

  • Workup: After the reaction is complete, filter the mixture to remove the molecular sieves.

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The residue can be purified by column chromatography on silica gel or by recrystallization to yield the desired benzothiazole derivative.

Visualizations

G start Start: 2-Amino-4-methoxyphenol step1 Step 1: Thiazole Ring Formation (e.g., with KSCN, Bromine) start->step1 intermediate Intermediate: 5-Methoxybenzothiazole step1->intermediate step2 Step 2: Bromination (e.g., with NBS in Acetic Acid) intermediate->step2 purification Purification (Recrystallization) step2->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for scale-up synthesis issues.

References

Technical Support Center: Palladium Catalyst Removal from 2-Substituted Benzothiazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 2-substituted benzothiazole products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of palladium catalysts from your 2-substituted benzothiazole products and provides actionable solutions.

Problem 1: Incomplete Palladium Removal After Filtration

  • Symptom: Your filtrate containing the 2-substituted benzothiazole product remains black or grey, or a fine black powder is visible.

  • Possible Cause: The palladium catalyst particles, often palladium on carbon (Pd/C), are too fine and are passing through the filter medium.

  • Solutions:

    • Use a Finer Filter Medium: Switch from standard filter paper to a microfilter with a smaller pore size (e.g., 0.45 µm PTFE membrane filter).[1]

    • Employ a Celite® Pad: Filtration through a pad of Celite® is a highly effective method for removing finely dispersed palladium.[2] Ensure the Celite® bed is 1-2 cm thick and well-compacted. Pre-wetting the pad with the filtration solvent can improve its efficacy.[1]

    • Double Filtration: For particularly persistent fine particles, passing the filtrate through a second Celite® pad can be beneficial.[1]

Problem 2: Residual Soluble Palladium After Filtration

  • Symptom: The filtrate is clear, but analysis (e.g., by ICP-MS) indicates unacceptable levels of residual palladium.

  • Possible Cause: The palladium catalyst has leached into the solution, forming soluble palladium species. Filtration alone is ineffective against dissolved metals.[1]

  • Solutions:

    • Adsorption: Treat the solution with activated carbon.[3][4] The porous structure of activated carbon provides a large surface area for the adsorption of soluble palladium complexes.[3][4]

    • Scavenging: Employ a solid-supported palladium scavenger. Thiol-functionalized silica gels are particularly effective for scavenging both Pd(0) and Pd(II) species.[5]

    • Precipitation: In some cases, adding an anti-solvent or a specific precipitating agent can cause the soluble palladium to crash out of solution, allowing for its removal by filtration.[1]

Problem 3: Low Efficiency of Palladium Scavengers

  • Symptom: Treatment with a palladium scavenger fails to reduce residual palladium to the desired level.

  • Possible Cause 1: Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species or the reaction conditions. The nitrogen and sulfur atoms in the benzothiazole ring system can coordinate with palladium, potentially influencing its reactivity and interaction with scavengers.

  • Solutions:

    • Consider the Palladium Oxidation State: Thiol-based scavengers are generally effective for a range of palladium species.[5]

    • Match Scavenger to Your System: The choice of scavenger can be highly dependent on the solvent, temperature, and the structure of your benzothiazole product.[3] It is often beneficial to screen a small panel of different scavengers to find the most effective one for your specific product.[1]

  • Possible Cause 2: Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the duration of the treatment may be inadequate.

  • Solutions:

    • Optimize Scavenger Amount: Increase the equivalents of the scavenger relative to the initial amount of palladium catalyst used.

    • Increase Contact Time and Temperature: Allowing the scavenger to stir with the product solution for a longer period (e.g., overnight) or at a slightly elevated temperature can improve its efficiency.[5][6]

  • Possible Cause 3: Product Binding to the Scavenger: Your 2-substituted benzothiazole product may have an affinity for the scavenger, leading to product loss upon filtration.

  • Solutions:

    • Minimize Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal.[1]

    • Thoroughly Wash the Scavenger: After filtering off the scavenger, wash it with fresh solvent to recover any adsorbed product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most widely used methods include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon, often using a filter aid like Celite®.[2]

  • Adsorption: Using materials like activated carbon to bind and remove palladium.[3][4]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that selectively bind to palladium.[5][7]

  • Crystallization: Purifying the product by recrystallization can sometimes leave palladium impurities behind in the mother liquor.[8]

Q2: How do I choose the right palladium removal method for my 2-substituted benzothiazole?

A2: The choice depends on the nature of the palladium impurity (heterogeneous vs. soluble) and the properties of your product. The following decision-making workflow can help guide your choice.

G start Start: Crude Product with Palladium Catalyst check_pd_form Is the Palladium Heterogeneous or Soluble? start->check_pd_form filtration Filtration (e.g., with Celite®) check_pd_form->filtration Heterogeneous soluble_pd Soluble Palladium (or incomplete removal) check_pd_form->soluble_pd Soluble analysis Analyze Residual Pd (e.g., ICP-MS) filtration->analysis scavenging Use Palladium Scavenger (e.g., Thiol-Silica) soluble_pd->scavenging activated_carbon Activated Carbon Treatment soluble_pd->activated_carbon recrystallization Recrystallization soluble_pd->recrystallization scavenging->analysis activated_carbon->analysis recrystallization->analysis end Purified Product < 10 ppm Pd analysis->soluble_pd Failure analysis->end Success

Diagram 1: Decision workflow for palladium removal.

Q3: Can the nitrogen and sulfur in my benzothiazole product interfere with palladium removal?

A3: Yes, it's possible. Benzothiazoles contain both nitrogen and sulfur atoms which can act as ligands and coordinate to the palladium center. This interaction might stabilize soluble palladium species, making them more challenging to remove. This is a key consideration when selecting a scavenger, as you need one with a stronger affinity for palladium than your product has. Thiol-based scavengers are often a good choice in these cases due to the strong palladium-sulfur bond they form.

Q4: How much residual palladium is acceptable in a final pharmaceutical product?

A4: Regulatory limits for palladium in active pharmaceutical ingredients (APIs) are very strict, often in the low parts-per-million (ppm) range. For example, some guidelines suggest a limit of less than 5 ppm for oral medications.[7] It is crucial to consult the relevant regulatory guidelines (e.g., ICH Q3D) for the specific limits applicable to your product and its intended use.[8]

Data on Palladium Removal Efficiency

The efficiency of palladium removal can vary significantly depending on the method, substrate, and experimental conditions. The following tables provide a summary of quantitative data from various studies.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalSubstrate/Reaction TypeReference
SiliaMetS® Thiol13002>99.8%Buchwald-Hartwig amination product[5]
MP-TMT33,000<200>99.4%Suzuki coupling product[9]
MP-TMT500-800<10>98%Suzuki coupling product[9]
Si-TMT22392099.1%Pharmaceutical intermediate[3]
Isocyanide-functionalized silica-<5-Suzuki coupling product[10]

Table 2: Efficiency of Other Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalSubstrate/Reaction TypeReference
Activated Carbon (Darco KB-B)300<1>99.6%Pharmaceutical intermediate[3]
Column Chromatography + Si-TMT-<50 (average)~98% (from crude)Various cross-coupling products[11]
Precipitation with TMT600-65020-60~90-97%Indole intermediate[10]

Experimental Protocols

Protocol 1: Celite® Filtration for Heterogeneous Palladium Removal

  • Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm layer of Celite® and gently press down to create a flat, compact bed.[1]

  • Pre-wet the Pad: Pour a small amount of the solvent used in your reaction mixture over the Celite® pad and apply gentle vacuum to pull it through. This helps to prevent the Celite® from being disturbed when you add your reaction mixture.[1]

  • Filter the Reaction Mixture: Dilute your reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® pad, ensuring you do not disturb the bed.[1]

  • Wash and Collect: Apply a gentle vacuum to draw the solution through the filter. Wash the Celite® pad with fresh solvent to ensure all of your product is collected. The resulting filtrate should be free of heterogeneous palladium.[1]

Protocol 2: Activated Carbon Treatment for Soluble Palladium Removal

  • Add Activated Carbon: To your solution containing the 2-substituted benzothiazole and soluble palladium, add activated carbon (typically 5-10 wt% relative to your product).

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 1 to 12 hours. The optimal time and temperature should be determined empirically.

  • Remove the Activated Carbon: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash and Collect: Wash the Celite®/carbon pad with fresh solvent to recover any adsorbed product. Combine the filtrates to obtain your purified product solution.

Protocol 3: Palladium Scavenging with Silica-Based Thiol Scavengers

The following diagram illustrates a general workflow for using palladium scavengers.

G start Start: Product Solution with Soluble Palladium add_scavenger Add Silica-Thiol Scavenger (e.g., 5-10 wt%) start->add_scavenger stir Stir Mixture (1-24h, RT to 50°C) add_scavenger->stir filtration Filter to Remove Scavenger-Pd Complex stir->filtration wash Wash Scavenger with Fresh Solvent filtration->wash combine Combine Filtrates wash->combine end Purified Product Solution combine->end

References

Validation & Comparative

Comparing reactivity of 2-Bromo-5-methoxybenzothiazole vs 2-chloro-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry

In the realm of heterocyclic chemistry, the reactivity of halogenated benzothiazoles is a critical parameter influencing their utility as synthetic intermediates in drug discovery and materials science. This guide provides a comparative analysis of the reactivity of 2-bromo-5-methoxybenzothiazole and 2-chloro-5-methoxybenzothiazole, focusing on their performance in key synthetic transformations. While direct, side-by-side experimental comparisons are not extensively documented, this guide synthesizes established principles of organic chemistry, theoretical insights, and representative experimental data from related compounds to offer a predictive overview of their relative reactivity.

Executive Summary

The comparative reactivity of this compound and 2-chloro-5-methoxybenzothiazole is highly dependent on the nature of the chemical transformation. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo derivative is generally more reactive due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Conversely, in nucleophilic aromatic substitution (SNA) reactions, the chloro derivative is often the more reactive substrate, a phenomenon attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon at the 2-position.

Theoretical Reactivity Profile

Computational studies on haloaromatic compounds provide a theoretical framework for understanding their reactivity. The key factors influencing reactivity are the carbon-halogen bond strength and the electrophilicity of the carbon atom bonded to the halogen.

CompoundHalogen Electronegativity (Pauling Scale)C-X Bond Dissociation Energy (approx. kcal/mol)Predicted Relative Reactivity in Cross-CouplingPredicted Relative Reactivity in SNAr
This compound2.96~71HigherLower
2-Chloro-5-methoxybenzothiazole3.16~84LowerHigher

This data suggests a general trend where the weaker C-Br bond facilitates oxidative addition in palladium-catalyzed cycles, making the bromo-compound more amenable to cross-coupling reactions. In contrast, the greater polarization of the C-Cl bond due to chlorine's higher electronegativity renders the carbon atom more susceptible to nucleophilic attack in SNAr reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl > F.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. Due to the lower bond energy of the C-Br bond, this compound is expected to undergo oxidative addition more readily than its chloro-analog, leading to faster reaction rates and potentially higher yields under milder conditions.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Haloheterocycle

This protocol is a general representation and would require optimization for the specific substrates.

Materials:

  • 2-Halobenzothiazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-halobenzothiazole, arylboronic acid, and potassium phosphate.

  • Add the palladium acetate and SPhos ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Halobenzothiazole Arylboronic Acid Base (K3PO4) Catalyst_System Pd(OAc)2 SPhos Reactants->Catalyst_System Solvent Dioxane/Water Catalyst_System->Solvent Heating Heat (80-100 °C) Under Inert Atmosphere Solvent->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Purification Column Chromatography Extraction->Purification

Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst. The reactivity trend for aryl halides in this reaction is also typically I > Br > Cl. Therefore, this compound is expected to be more reactive than 2-chloro-5-methoxybenzothiazole. The amination of aryl chlorides often requires more specialized and bulky phosphine ligands and higher reaction temperatures to achieve comparable yields to aryl bromides.[1]

Representative Experimental Protocol: Buchwald-Hartwig Amination of a 2-Haloheterocycle

This protocol is a general representation and would require optimization for the specific substrates.

Materials:

  • 2-Halobenzothiazole derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add the 2-halobenzothiazole, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Amination Start Aryl Halide (Ar-X) + Amine (R2NH) Ox_Add Oxidative Addition Start->Ox_Add Pd0 Pd(0)L_n Pd0->Ox_Add PdII_Complex L_nPd(II)(Ar)(X) Ox_Add->PdII_Complex Ligand_Exch Ligand Exchange with Amine PdII_Complex->Ligand_Exch Amine_Complex [L_nPd(II)(Ar)(NHR2)]+X- Ligand_Exch->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L_nPd(II)(Ar)(NR2) Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Product (Ar-NR2) Red_Elim->Product

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution reactions proceed via a different mechanism, typically involving the formation of a Meisenheimer complex. The rate of this reaction is largely governed by the electrophilicity of the carbon atom undergoing attack and the stability of the intermediate. The higher electronegativity of chlorine compared to bromine makes the C2 carbon of 2-chloro-5-methoxybenzothiazole more electron-deficient and thus more susceptible to nucleophilic attack. This generally leads to a higher reactivity for the chloro-derivative in SNAr reactions.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a general representation and would require optimization for the specific substrates.

Materials:

  • 2-Halobenzothiazole derivative (1.0 mmol)

  • Nucleophile (e.g., morpholine, 1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the 2-halobenzothiazole, nucleophile, and potassium carbonate.

  • Add DMF and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, pour into water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

SNAr_Mechanism Reactants 2-Halobenzothiazole + Nucleophile (Nu-) Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Complex (Intermediate) Attack->Meisenheimer Elimination Elimination of Halide (X-) Meisenheimer->Elimination Product Substituted Product Elimination->Product

Conclusion

The choice between this compound and 2-chloro-5-methoxybenzothiazole as a synthetic precursor is dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the substrate of choice, offering higher reactivity and often requiring milder conditions. For nucleophilic aromatic substitution reactions, the chloro-derivative is generally more reactive due to the increased electrophilicity of the C2 position. Researchers should consider these fundamental reactivity principles when designing synthetic routes involving these valuable heterocyclic building blocks. Further experimental studies directly comparing these two substrates under standardized conditions would be invaluable for a more definitive quantitative assessment.

References

Unlocking the Therapeutic Potential of 5-Methoxybenzothiazoles: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 5-methoxybenzothiazole derivatives reveals critical insights for the design of potent therapeutic agents. These compounds have demonstrated significant promise across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed protocols, to aid researchers in the ongoing development of novel drugs based on this privileged scaffold.

The benzothiazole core, a bicyclic system containing a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, featured in several clinically approved drugs. The introduction of a methoxy group at the 5-position of this scaffold has been shown to significantly influence the biological activity, often enhancing potency and modulating selectivity. This guide synthesizes findings from multiple studies to elucidate the SAR of these derivatives, focusing on how modifications to the core structure impact their therapeutic effects.

Comparative Analysis of Biological Activity

The therapeutic efficacy of 5-methoxybenzothiazole derivatives is intricately linked to the nature and position of substituents on the benzothiazole core and its appended functionalities. The following tables summarize the quantitative data from key studies, highlighting the impact of these structural modifications.

Table 1: Anticancer Activity of 5-Methoxybenzothiazole Derivatives

Compound IDR1 Substituent (at position 2)R2 Substituent (on appended group)Cell LineIC50 (µM)Reference
1a -NH-CO-Phenyl3,4,5-trimethoxyA549 (Lung)0.041[1]
1b -NH-CO-Phenyl3,5-dimethoxyA549 (Lung)0.261[1]
2a Ureido-picolinamide3,5-bis(trifluoromethyl)phenylACHN (Renal)0.542[2][3]
2b Ureido-picolinamide3,5-bis(trifluoromethyl)phenylA-498 (Renal)1.02[2][3]
3a Propanamide/acetamide basedDichlorophenylHeLa (Cervical)9.76[3]
4a Hsp90 C-terminal domain inhibitorUnsubstituted benzene at position 6MCF-7 (Breast)18.9[4]
4b Hsp90 C-terminal domain inhibitor(CH2)3N(CH3)2 at position 6MCF-7 (Breast)2.8[4]

Table 2: Antimicrobial Activity of 5-Methoxybenzothiazole Derivatives

Compound IDR1 SubstituentTarget OrganismMIC (µg/mL)Reference
5a 5-methylphenanthridiumBacillus subtilis1-4[5]
5b 5-methylphenanthridiumStaphylococcus aureus1-4[5]
6a Thiazole hybrid with nitro groupStaphylococcus aureus3.90-15.63[6]
7a Pyrazole derivativeStaphylococcus aureus0.025 (mM)[7]

Table 3: Neuroprotective Activity of 5-Methoxybenzothiazole Derivatives

Compound IDTargetR SubstituentIC50 (µM)Reference
8a MAO-B2-(4-(benzyloxy)-5-(hydroxyl) phenyl)0.062[8]
9a H3R/Cholinesterasepyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone0.036 (Ki)[9]

Structure-Activity Relationship Insights

The data presented in the tables underscore several key SAR trends:

  • Anticancer Activity: The substitution at the 2-position of the benzothiazole ring is a critical determinant of anticancer potency. The presence of a 3,4,5-trimethoxyphenyl group leads to nanomolar efficacy against lung cancer cells.[1] Furthermore, urea and picolinamide-based derivatives have shown significant activity against renal cancer cell lines.[2][3] For Hsp90 inhibitors, substitution at the 6-position with a dimethylaminopropyl group dramatically increases potency against breast cancer cells.[4]

  • Antimicrobial Activity: The incorporation of bulky, planar aromatic systems, such as phenanthridium, enhances antibacterial activity.[5] The addition of electron-withdrawing groups, like nitro and halogens, on appended thiazole rings also improves antimicrobial efficacy.[6]

  • Neuroprotective Activity: For MAO-B inhibition, a key target in Parkinson's disease, a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) substituent is highly effective.[8] In the context of multi-target ligands for Alzheimer's disease, a pyrrolidinyl-alkoxy chain at the 6-position combined with a pyrrolidinyl-methanone at the 2-position provides potent histamine H3 receptor and cholinesterase inhibition.[9]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Anticancer Activity - MTT Assay

The anti-proliferative activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Inoculum Preparation: A standardized inoculum of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow, starting from a lead compound and iteratively improving its properties.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Refinement Lead_Compound Identify Lead (5-Methoxybenzothiazole Core) Design_Analogs Design Analogs (Vary Substituents R1, R2, etc.) Lead_Compound->Design_Analogs Synthesize Chemical Synthesis Design_Analogs->Synthesize In_Vitro_Assays In Vitro Assays (e.g., MTT, MIC) Synthesize->In_Vitro_Assays Determine_Activity Determine Activity (IC50, MIC) In_Vitro_Assays->Determine_Activity SAR_Analysis SAR Analysis (Correlate Structure with Activity) Determine_Activity->SAR_Analysis Refine_Design Refine Design SAR_Analysis->Refine_Design Refine_Design->Design_Analogs Iterative Improvement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

This guide provides a foundational understanding of the SAR of 5-methoxybenzothiazole derivatives. The presented data and methodologies aim to equip researchers with the necessary information to design and synthesize novel, more potent, and selective therapeutic agents based on this versatile chemical scaffold.

References

A Comparative Guide to the Predicted Biological Activity of 2-Bromo-5-methoxybenzothiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its diverse pharmacological properties, including anticancer and antimicrobial activities. The biological efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring system. This guide synthesizes available data on substituted benzothiazoles to forecast the potential biological activities of 2-Bromo-5-methoxybenzothiazole isomers.

Structure-Activity Relationship Insights

The positions of the bromo and methoxy groups on the benzothiazole ring are expected to be critical determinants of the biological activity of the isomers. Analysis of various substituted benzothiazoles suggests that:

  • Anticancer Activity: The substitution pattern on the benzothiazole nucleus plays a crucial role in the anticancer potency. For instance, studies have shown that the placement of electron-withdrawing groups, such as halogens (like bromine), and electron-donating groups, such as methoxy, can modulate the cytotoxic effects. The relative positions of these groups can affect the molecule's ability to interact with biological targets, such as enzymes and receptors involved in cancer cell proliferation. For example, some studies indicate that substitutions at the 6-position of the benzothiazole ring can be favorable for anticancer activity. Therefore, isomers with bromine or methoxy groups at this position might exhibit enhanced potency. The EGFR signaling pathway is a known target for some anticancer benzothiazoles.[1]

  • Antimicrobial Activity: The position of substituents on the benzothiazole scaffold also significantly correlates with antibacterial activity.[2] Strategic placement of functional groups can enhance antimicrobial efficacy.[2] For example, the introduction of a halogen, such as bromine, into the thiazole ring is a known strategy to enhance antimicrobial potency.[3] The lipophilicity conferred by substituents like the bromo and methoxy groups can influence the molecule's ability to penetrate bacterial cell membranes.[3] Research has indicated that substitutions at the C5 and C7 positions of the benzothiazole ring can lead to potent antibacterial agents.[2][4]

Data Presentation: Biological Activities of Substituted Benzothiazole Derivatives

The following tables summarize the biological activities of various benzothiazole derivatives, providing insights into how different substitution patterns affect their potency.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDCore StructureSubstituentsCell Line(s)IC50 (µM)Reference
Compound 24 2-aminobenzothiazole-1,3,4-oxadiazole6-methoxyC6 rat glioma4.63 ± 0.85[5]
A549 human lung adenocarcinoma39.33 ± 4.04[5]
Compound 20 2-aminobenzothiazole-thiazolidinedioneVariesHepG29.99[5]
HCT-1167.44[5]
MCF-78.27[5]
Compound 40 2-aminobenzothiazole derivativeVariesA5493.55[5]
MCF-73.17[5]
Hep3B4.32[5]

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound/IsomerSubstituent and PositionBacterial StrainMIC (µg/mL)Reference
Compound 43b 7-bromoS. aureus, B. subtilis, E. coli- (Zone of Inhibition = 21-27 mm)[4]
Compound 66c Sulfonamide analogueP. aeruginosa, S. aureus, E. coli3.1 - 6.2[4]
Compound 104 Dichloropyrazole-basedGram-positive strains0.0156 - 0.25[4]
Gram-negative strains1 - 4[4]
Compound 18 4-methoxy and 6-chloro derivativesP. aeruginosa0.10[6]
Compound 19 4-methoxy and 6-chloro derivativesFungal strains0.12 - 0.50[6]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological activity of benzothiazole derivatives.

1. Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • MTT solution (5 mg/mL in phosphate-buffered saline)

    • Cell culture medium

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 hours).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[7]

2. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microtiter plates

    • Incubator

  • Procedure:

    • Prepare a serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow for Screening Benzothiazole Derivatives

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of This compound Isomers start->synthesis purification Purification & Separation of Isomers synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization anticancer Anticancer Activity (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Assay) characterization->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and biological evaluation of benzothiazole isomers.

EGFR Signaling Pathway in Cancer

G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BTZ Benzothiazole Inhibitor BTZ->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

References

Navigating Benzothiazole Synthesis: A Comparative LC-MS Analysis for Mass Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of product mass is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis of 2-Bromo-5-methoxybenzothiazole and two structurally similar alternatives using Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed experimental protocols and supporting data are presented to aid in the verification of these key pharmaceutical building blocks.

The synthesis of heterocyclic compounds, such as benzothiazole derivatives, is a cornerstone of modern medicinal chemistry. These scaffolds are present in a wide array of pharmacologically active agents. Verifying the identity and purity of synthesized products is paramount, and LC-MS is an indispensable tool for this purpose. This guide offers a framework for the LC-MS analysis of this compound, a versatile intermediate, and compares it with 2-Chloro-5-methoxybenzothiazole and 2-Amino-5-methoxybenzothiazole.

Comparative Analysis of Benzothiazole Derivatives

The following table summarizes the key mass spectrometric data for this compound and its selected alternatives. The expected mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) is calculated based on the monoisotopic mass of the most abundant isotopes. The retention times are hypothetical and for illustrative purposes, as they can vary significantly based on the specific LC conditions used.

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Hypothetical Retention Time (min)
This compoundC₈H₆BrNOS242.94243.955.2
2-Chloro-5-methoxybenzothiazoleC₈H₆ClNOS[1][2][3]198.99199.994.8
2-Amino-5-methoxybenzothiazoleC₈H₈N₂OS180.04181.043.5

Detailed Experimental Protocol for LC-MS Analysis

This protocol provides a robust method for the analysis of this compound and its analogs.

1. Sample Preparation:

  • Dissolve the synthesized product in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL to create a stock solution.

  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size) is recommended for the separation of these small molecules.[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 95% B

    • 7-8 min: 95% B

    • 8-8.1 min: 95% to 5% B

    • 8.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.[4]

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical flow of the LC-MS analysis, from sample introduction to data processing and confirmation of the target molecule's mass.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection HPLC_Column HPLC Column Separation (Reversed-Phase C18) Sample->HPLC_Column Mobile Phase Flow ESI_Source Electrospray Ionization (ESI+) (Analyte Ionization) HPLC_Column->ESI_Source Eluent Transfer Mass_Analyzer Mass Analyzer (m/z Separation) ESI_Source->Mass_Analyzer Detector Detector (Ion Detection) Mass_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Mass_Spectrum Mass Spectrum Generation Data_Acquisition->Mass_Spectrum Confirmation Mass Confirmation (Compare Experimental vs. Theoretical m/z) Mass_Spectrum->Confirmation

References

In-Depth Crystallographic Analysis of Novel Compounds Derived from 2-Bromo-5-methoxybenzothiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of published research detailing the synthesis and X-ray crystallographic analysis of novel compounds directly derived from 2-Bromo-5-methoxybenzothiazole. Despite extensive searches for cross-coupling reactions, substitutions, and other synthetic modifications starting with this specific molecule, no studies presenting crystal structures of the resulting novel compounds could be identified. Therefore, a direct comparative guide based on experimental crystallographic data is not feasible at this time.

This guide aims to address the query by providing a foundational understanding of the methodologies and data presentation styles typically employed in the X-ray crystallography of related heterocyclic compounds. The provided examples of experimental protocols, data tables, and visualizations are based on common practices in the field and are intended to serve as a template for what such a guide would entail, should relevant research become available.

I. Hypothetical Experimental Workflow & Data Presentation

Should novel compounds from this compound be synthesized and characterized, a typical workflow for their crystallographic analysis would be as follows. This workflow is presented here to illustrate the logical progression from synthesis to structural analysis.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start This compound reaction Chemical Reaction (e.g., Suzuki Coupling) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Slow Evaporation / Vapor Diffusion dissolution->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation end end validation->end Final Crystallographic Data

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of novel compounds.

II. Standard Experimental Protocols

Below are detailed, representative protocols for the key experiments that would be cited in a comparative crystallographic study.

A. Synthesis of a Hypothetical Derivative (e.g., 2-Aryl-5-methoxybenzothiazole via Suzuki Coupling)

  • Reaction Setup: To an oven-dried Schlenk flask is added this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: A degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) is added, and the flask is purged with an inert gas (e.g., argon).

  • Reaction Conditions: The mixture is heated to a specified temperature (e.g., 90 °C) and stirred for a designated time (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

B. Single-Crystal Growth

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol, or a mixture thereof).

  • Crystallization Technique: The solution is filtered to remove any particulate matter. Single crystals are grown by slow evaporation of the solvent at room temperature or by vapor diffusion, where a less volatile precipitant is allowed to slowly diffuse into the solution of the compound.

C. X-ray Data Collection and Structure Refinement

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker D8 VENTURE) equipped with a radiation source (e.g., Mo Kα or Cu Kα). The data is collected at a controlled temperature (e.g., 100 K or 293 K) using a series of ω and φ scans.

  • Data Processing: The collected diffraction data is processed using software such as SAINT for integration and SADABS for absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with SHELXT) and refined by full-matrix least-squares on F² using appropriate software (e.g., SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

III. Comparative Data Tables

For a genuine comparison, crystallographic data for a series of novel compounds would be presented in a tabular format for clarity. Below is a template table illustrating the type of data that would be compared.

Table 1: Hypothetical Crystallographic Data for Novel Derivatives of this compound

ParameterCompound A (Hypothetical)Compound B (Hypothetical)Alternative Compound X
Chemical FormulaC₁₅H₁₂N₂O₂SC₁₄H₁₀BrNOSC₁₃H₉N₃O₂S
Formula Weight296.34332.22283.30
Crystal SystemMonoclinicOrthorhombicTriclinic
Space GroupP2₁/cPbcaP-1
a (Å)10.123(4)8.456(2)7.987(1)
b (Å)5.876(2)15.678(5)9.123(3)
c (Å)23.456(9)19.123(7)10.456(4)
α (°)909085.12(2)
β (°)98.76(3)9078.45(1)
γ (°)909080.34(2)
Volume (ų)1380.1(9)2534.5(1)705.6(2)
Z482
Density (calculated, g/cm³)1.4251.7401.332
R-factor (R1)0.0450.0380.051
wR2 (all data)0.1120.0980.125

IV. Signaling Pathways and Molecular Interactions

Should the novel compounds be evaluated for biological activity, diagrams illustrating their interaction with biological targets would be crucial. The following is a hypothetical representation of a compound inhibiting a signaling pathway.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Compound Novel Compound X Compound->Kinase1

Caption: Inhibition of a hypothetical kinase signaling pathway by a novel compound.

In-vitro testing of anticancer activity for 2-Bromo-5-methoxybenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in-vitro anticancer potential of substituted benzothiazole derivatives, offering a comparative overview against established chemotherapeutic agents. This guide synthesizes key experimental data, outlines detailed laboratory protocols, and visualizes the underlying molecular pathways.

Comparative Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of compounds with significant anticancer properties. While specific data on 2-Bromo-5-methoxybenzothiazole is limited in the reviewed literature, extensive research on structurally related 2-substituted and 5-methoxybenzothiazole derivatives demonstrates their potent cytotoxic effects against a variety of human cancer cell lines. These compounds often exhibit comparable or even superior activity to standard chemotherapeutic drugs such as cisplatin and doxorubicin.

The following tables summarize the in-vitro anticancer activity (IC50 values) of various benzothiazole derivatives compared to standard anticancer drugs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Compound/Derivative NameCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Substituted methoxybenzamide benzothiazoleMultiple cell lines1.1 - 8.8CisplatinVariable
Substituted phenylamino based methoxybenzothiazoleHeLa (Cervical Cancer)0.5--
Hydrazine based benzothiazoleHeLa (Cervical Cancer)2.41Doxorubicin2.05
Hydrazine based benzothiazoleCOS-7 (Kidney Cancer)4.31Doxorubicin3.04
Imidazole based benzothiazoleMultiple cell lines10DoxorubicinVariable
Oxothiazolidine based benzothiazoleHeLa (Cervical Cancer)9.76CisplatinVariable
Ru(III) containing methylbenzothiazoleKE-37 (Leukemia)7.74CisplatinVariable
Ru(III) containing methylbenzothiazoleK-562 (Leukemia)16.21CisplatinVariable
Benzimidazole based acetamide methoxybenzothiazoleA549 (Lung Cancer)10.67 µg/mLCisplatinVariable
Acetamide ethoxybenzothiazole derivativeA549 (Lung Cancer)9.0 µg/mLCisplatinVariable

Experimental Protocols

The evaluation of the anticancer activity of benzothiazole derivatives involves a series of well-established in-vitro assays. The following are detailed protocols for two key experiments: the MTT assay for cell viability and the Annexin V-FITC assay for apoptosis detection.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and control drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the benzothiazole derivatives or control drugs to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Cell Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 5-15 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Interpretation:

    • Annexin V-FITC negative and PI negative: Viable cells.

    • Annexin V-FITC positive and PI negative: Early apoptotic cells.

    • Annexin V-FITC positive and PI positive: Late apoptotic or necrotic cells.

    • Annexin V-FITC negative and PI positive: Necrotic cells.

Visualizing Molecular Mechanisms

The anticancer effects of benzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below, generated using the DOT language, illustrate a generalized experimental workflow and a potential signaling pathway affected by these compounds.

G Experimental Workflow for In-Vitro Anticancer Activity Screening cluster_0 Cell Culture & Treatment cluster_1 Viability & Cytotoxicity Assessment cluster_2 Apoptosis Detection A Cancer Cell Line Seeding (e.g., 96-well plates) B Treatment with Benzothiazole Derivatives & Controls A->B C MTT Assay B->C E Annexin V-FITC / PI Staining B->E D IC50 Value Determination C->D G Comparative Analysis of Anticancer Activity D->G Data Analysis & Comparison F Flow Cytometry Analysis E->F F->G G Simplified Signaling Pathway for Benzothiazole-Induced Apoptosis cluster_0 Signaling Cascade Inhibition cluster_1 Apoptotic Pathway Activation Benzothiazole Derivative Benzothiazole Derivative PI3K/Akt/mTOR PI3K/Akt/mTOR Benzothiazole Derivative->PI3K/Akt/mTOR Inhibition JAK/STAT JAK/STAT Benzothiazole Derivative->JAK/STAT Inhibition ERK/MAPK ERK/MAPK Benzothiazole Derivative->ERK/MAPK Inhibition Bax (pro-apoptotic) Bax (pro-apoptotic) Benzothiazole Derivative->Bax (pro-apoptotic) Upregulation Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) Benzothiazole Derivative->Bcl-2 (anti-apoptotic) Downregulation Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR->Cell Proliferation & Survival JAK/STAT->Cell Proliferation & Survival ERK/MAPK->Cell Proliferation & Survival Caspase Activation Caspase Activation Bax (pro-apoptotic)->Caspase Activation Bcl-2 (anti-apoptotic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Bromo-benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For scientists engaged in the synthesis of novel benzothiazole derivatives, which are prevalent in pharmaceuticals and functional materials, the choice of an optimal palladium catalyst system is paramount for achieving high efficiency, yield, and purity. This guide provides an objective comparison of various palladium catalyst systems for the Suzuki coupling of bromo-benzothiazoles, supported by experimental data to aid in catalyst selection and methods development.

Performance Comparison of Palladium Catalyst Systems

The efficiency of the Suzuki reaction of bromo-benzothiazoles is highly dependent on the palladium source and the associated phosphine ligand. Below is a summary of the performance of different palladium catalyst systems in the Suzuki coupling of various bromo-benzothiazole isomers with arylboronic acids.

Catalyst SystemBromo-benzothiazole IsomerArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Bromo-6-methylbenzo[d]thiazolePhenylboronic acidK₃PO₄1,4-Dioxane/H₂OReflux4High (not specified)[1]
PdCl₂(dppf)4-Bromobenzothiazole4-Methoxyphenylboronic acidCs₂CO₃THF/H₂O801295[2]
Pd(OAc)₂ / SPhos2-bromo-6-methyl-1H-benzo[d]imidazole4-Tolylboronic acidK₃PO₄Dioxane/H₂O605-8Good to Excellent[3]
Pd(OAc)₂ / RuPhos4-Bromobenzothiazole2-Thiopheneboronic acidK₃PO₄1,4-Dioxane/H₂O1101885[2]
Pd₂(dba)₃ / IMes (in situ)2-bromo-6-methyl-1H-benzo[d]imidazole2-Naphthylboronic acidCs₂CO₃Dioxane10015~96[3]
Pd(OAc)₂ (ligand-free)2-Chloro-4-bromobenzothiazolePhenylboronic acidK₂CO₃Dioxane/H₂O1001285-95[4]

Note: Data for 2-bromo-6-methyl-1H-benzo[d]imidazole is included as a close structural analog to bromo-benzothiazoles, demonstrating the utility of the catalyst system for related heterocyclic systems.

Experimental Protocols

Detailed methodologies for representative Suzuki coupling reactions are provided below. These protocols can be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure using Pd(PPh₃)₄ [1]

  • Reaction Setup: To a dry Schlenk flask, add the bromo-benzothiazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure using Pd(OAc)₂ with a Phosphine Ligand [3]

  • Reaction Setup: In a dry round-bottom flask, combine the bromo-benzothiazole (1.0 mmol), the arylboronic acid (1.5 - 2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Degassing: Bubble an inert gas (e.g., Nitrogen or Argon) through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to the specified temperature (e.g., 100 °C) and monitor the reaction progress.

  • Work-up and Purification: Follow a standard aqueous work-up procedure as described in Protocol 1, followed by purification via column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further clarify the process, the following diagrams illustrate the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_R_Ar R-Pd(II)L_n-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination RedElim->Pd0 R-Ar ArBOH2 Ar-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RX R-X (Bromo-benzothiazole) RX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Bromo-benzothiazole - Arylboronic acid - Base - Pd Catalyst & Ligand start->setup degas Degas Mixture (e.g., N₂ or Ar bubbling) setup->degas solvent Add Degassed Solvent degas->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up: - Quench Reaction - Extraction - Drying monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to the Regioselective Functionalization of 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the benzothiazole core is a privileged structure due to its prevalence in a wide array of biologically active compounds and functional materials. This guide provides a comparative overview of key synthetic methodologies for the regioselective functionalization of 2-Bromo-5-methoxybenzothiazole, a versatile building block for the synthesis of novel derivatives. We will explore common palladium-catalyzed cross-coupling reactions and the potential for directed C-H activation, offering insights into expected regioselectivity and providing illustrative experimental protocols.

Introduction to the Regioselectivity of this compound

The reactivity of this compound is primarily dictated by the presence of a reactive C-Br bond at the 2-position and a methoxy group on the benzene ring. The electron-donating nature of the methoxy group at the 5-position influences the electron density of the benzothiazole core and can direct certain electrophilic or metalation reactions. The primary sites for functionalization are the C2-position, via cleavage of the C-Br bond, and potentially the C4, C6, or C7 positions on the benzene ring through C-H activation, where the methoxy group may exert a directing effect.

Comparison of Key Functionalization Methodologies

The following sections detail the most common and effective methods for the functionalization of this compound, with a focus on regioselectivity. The provided quantitative data is based on representative examples from closely related substrates due to a lack of extensive published data for this specific molecule.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are expected to proceed selectively at the C2-position of this compound.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

ReactionReagentCatalyst/LigandBaseSolventTypical Yield (%)
Suzuki Coupling Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-95
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃/XPhos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane75-90
Heck Coupling AlkenePd(OAc)₂/PPh₃Et₃N or K₂CO₃DMF or Acetonitrile70-85
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N or PiperidineTHF or DMF70-90
Directed C-H Activation and Lithiation

The methoxy group at the 5-position can act as a directing group in C-H activation and lithiation reactions, potentially enabling functionalization at the ortho-positions (C4 and C6). Directed ortho-metalation (DoM) is a powerful strategy where a heteroatom-containing substituent directs deprotonation to an adjacent position.[1][2]

Table 2: Potential Regioselective C-H Functionalization and Lithiation

ReactionReagentCatalyst/Directing GroupExpected Major Regioisomer
Directed C-H Arylation Aryl HalidePd(OAc)₂ / Directing GroupC4-Aryl
Directed ortho-Lithiation n-BuLi or s-BuLi/TMEDAMethoxy GroupC4-Lithiation

Experimental Protocols

The following are representative experimental protocols adapted from literature for analogous substrates. Researchers should optimize these conditions for this compound.

Protocol 1: Suzuki Coupling for the Synthesis of 2-Aryl-5-methoxybenzothiazole
  • To a dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-methoxybenzothiazole
  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Seal the vial and heat the mixture at 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

G Regioselectivity in the Functionalization of this compound cluster_0 Functionalization at C2-Position cluster_1 Potential Functionalization via C-H Activation This compound This compound Suzuki Suzuki Coupling (Aryl-B(OH)2, Pd catalyst) This compound->Suzuki Buchwald-Hartwig Buchwald-Hartwig (R2NH, Pd catalyst) This compound->Buchwald-Hartwig Heck Heck Coupling (Alkene, Pd catalyst) This compound->Heck Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) This compound->Sonogashira DoM Directed ortho-Metalation (BuLi/TMEDA) This compound->DoM OMe directs 2-Aryl-5-methoxybenzothiazole 2-Aryl-5-methoxybenzothiazole Suzuki->2-Aryl-5-methoxybenzothiazole 2-Amino-5-methoxybenzothiazole 2-Amino-5-methoxybenzothiazole Buchwald-Hartwig->2-Amino-5-methoxybenzothiazole 2-Alkenyl-5-methoxybenzothiazole 2-Alkenyl-5-methoxybenzothiazole Heck->2-Alkenyl-5-methoxybenzothiazole 2-Alkynyl-5-methoxybenzothiazole 2-Alkynyl-5-methoxybenzothiazole Sonogashira->2-Alkynyl-5-methoxybenzothiazole C4-Lithio C4-Lithio intermediate DoM->C4-Lithio Electrophile Electrophilic Quench (E+) C4-Lithio->Electrophile C4-Functionalized C4-Substituted-5-methoxy- 2-bromobenzothiazole Electrophile->C4-Functionalized

Caption: Regioselective functionalization pathways for this compound.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Start Start ReactionSetup Reaction Setup: - this compound - Coupling Partner - Catalyst & Ligand - Base - Anhydrous Solvent Start->ReactionSetup InertAtmosphere Establish Inert Atmosphere (Argon or Nitrogen) ReactionSetup->InertAtmosphere Heating Heat Reaction Mixture (e.g., 80-120 °C) InertAtmosphere->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water/Brine Monitoring->Workup Reaction Complete Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Product Product Purification->Product End End Product->End

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The functionalization of this compound offers a gateway to a diverse range of novel chemical entities. While palladium-catalyzed cross-coupling reactions provide a reliable and regioselective route to modify the C2-position, the potential for directed C-H activation at the C4-position, guided by the methoxy group, presents an exciting avenue for further exploration. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to synthesize and explore the chemical space around this important heterocyclic scaffold. Further experimental investigation is warranted to fully elucidate the regiochemical outcomes under various reaction conditions for this specific substrate.

References

A Comparative Guide to Purity Assessment of 2-Bromo-5-methoxybenzothiazole Derivatives by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized heterocyclic compounds such as 2-Bromo-5-methoxybenzothiazole is a critical step to ensure the reliability of experimental results and the safety of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of HPLC with alternative analytical methods, supported by representative experimental data and detailed protocols.

The purity of this compound is paramount as impurities, such as starting materials or by-products from the synthesis, can significantly impact its chemical and biological properties. A robust analytical method is therefore essential for its accurate characterization.

Quantitative Performance Comparison

The selection of an analytical technique for purity assessment is often a balance between sensitivity, accuracy, precision, and the specific nature of the analyte and its potential impurities. The following table summarizes the typical performance characteristics of HPLC and compares it with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
Principle Chromatographic separation based on polarity.Separation based on volatility and mass-to-charge ratio.Nuclear spin resonance in a magnetic field.
Typical Stationary Phase C18 or other modified silica.Phenyl-methylpolysiloxane (e.g., DB-5ms).Not applicable.
Resolution of Impurities Good to Excellent, highly dependent on method development.Excellent for volatile impurities.Dependent on spectral overlap; can be excellent.
Limit of Detection (LOD) ~0.01 - 0.05 µg/mL[1]~0.005 - 0.02 µg/mL for brominated compounds[2]~0.1 - 1% w/w
Limit of Quantification (LOQ) ~0.03 - 0.1 µg/mL[1]~0.01 - 0.06 µg/mL for brominated compounds[2]~0.3 - 3% w/w
Linearity (R²) ≥ 0.999[1][3]≥ 0.995[2]≥ 0.999[4]
Accuracy (% Recovery) 98.0 - 102.0%[5]97.6 - 111.3% for brominated compounds[2]98.2 - 100.6%[4][6]
Precision (% RSD) ≤ 2.0%[5]≤ 5.0%≤ 1.0%[4]
Sample Throughput HighMedium to HighMedium
Notes Ideal for non-volatile and thermally labile compounds. Requires reference standards for impurity identification and quantification.May require derivatization for non-volatile compounds. Provides structural information of impurities.Provides absolute quantification without a specific reference standard for the analyte. Can identify and quantify unknown impurities if their structure can be elucidated.[6][7]

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B (linear gradient)

      • 20-25 min: 95% B (isocratic)

      • 25-26 min: 95% to 50% B (linear gradient)

      • 26-30 min: 50% B (isocratic, for column re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and Water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Mandatory Visualizations

Experimental Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow for the purity assessment of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample_Prep Dissolve Synthesized Compound (approx. 1 mg/mL) Filtration Filter Sample through 0.45 µm Syringe Filter Sample_Prep->Filtration Injection Inject Sample (10 µL) Filtration->Injection Mobile_Phase_Prep Prepare & Degas Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (254 nm & 280 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship of Purity Assessment Techniques

This diagram illustrates the relationship and distinct principles of the compared analytical techniques for purity assessment.

Purity_Assessment_Methods cluster_techniques Analytical Techniques for Purity Assessment cluster_principles Separation/Detection Principle Analyte Synthesized this compound (with potential impurities) HPLC HPLC (High-Performance Liquid Chromatography) Analyte->HPLC GCMS GC-MS (Gas Chromatography-Mass Spectrometry) Analyte->GCMS qNMR qNMR (Quantitative Nuclear Magnetic Resonance) Analyte->qNMR HPLC_Principle Differential partitioning between liquid mobile and solid stationary phases (Polarity-based) HPLC->HPLC_Principle based on GCMS_Principle Partitioning between gaseous mobile and solid/liquid stationary phases (Volatility-based) with Mass Detection GCMS->GCMS_Principle based on qNMR_Principle Nuclear spin properties in a magnetic field (Structure-based) qNMR->qNMR_Principle based on

Caption: Principles of different analytical techniques for purity assessment.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-methoxybenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2-Bromo-5-methoxybenzothiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This substance is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and is harmful if inhaled or to aquatic life. Proper disposal is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.

Hazard Profile and Safety Data

Before handling this compound for any purpose, including disposal, it is crucial to be familiar with its hazard profile. The following table summarizes key safety information.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, OralToxic if swallowedP301 + P310 + P330
Acute Toxicity, DermalToxic in contact with skinP280, P302 + P352, P312
Eye IrritationCauses serious eye irritationP264, P280, P305 + P351 + P338
Acute Toxicity, InhalationHarmful if inhaledP261, P271, P304 + P340
Aquatic Hazard (Acute)Harmful to aquatic lifeP273

This data is compiled from safety data sheets for this compound and structurally similar compounds.

Experimental Protocol for Waste Preparation and Disposal

The following step-by-step protocol details the procedure for preparing this compound waste for collection by a certified hazardous waste disposal service. Direct chemical treatment or neutralization by untrained personnel is not recommended.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including:

    • Nitrile or other chemically resistant gloves.

    • Safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.

    • A lab coat.

  • Avoid generating dust or aerosols.

  • Do not eat, drink, or smoke in the handling area.

2. Waste Segregation and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, filter paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.

  • The container must be in good condition, with a tightly sealing lid.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Labeling and Storage:

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • List all constituents of the waste, including any solvents used.

  • Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]

  • Store the container locked up or in an area accessible only to authorized personnel.[1][2]

4. Scheduling Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a complete and accurate description of the waste.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

5. Spill and Emergency Procedures:

  • In case of a spill, evacuate the immediate area and alert others.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or Chemizorb®).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Clean the affected area thoroughly.

  • In case of personal exposure:

    • Skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_storage Storage & Handover cluster_spill Contingency: Spill start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label_container Label Container Clearly: 'Hazardous Waste' 'this compound' segregate->label_container spill Spill Occurs segregate->spill if spill occurs store Store Sealed Container in a Secure Secondary Containment Area label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Waste Transferred to Authorized Personnel schedule_pickup->end contain Contain Spill with Inert Absorbent spill->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect collect->label_container continue disposal process

Caption: Disposal workflow for this compound.

It is imperative to consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of chemical waste.[2] Chemical waste generators are legally responsible for making this determination.[3]

References

Personal protective equipment for handling 2-Bromo-5-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-5-methoxybenzothiazole

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the general properties and hazards of structurally similar compounds, including other bromo-methoxy-substituted aromatic heterocycles. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before commencing any work. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.

Hazard Assessment

Based on data from analogous compounds, this compound should be treated as a potentially hazardous substance. Potential hazards are likely to include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: May cause serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5][6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance Enclosure.[8]Nitrile or Neoprene Gloves (double-gloving recommended).Safety Glasses with Side Shields or Goggles.[9][10]An N95 or higher-rated respirator is recommended if not in a ventilated enclosure.[10]Lab Coat.
Solution Preparation and Handling Chemical Fume Hood.[10]Nitrile or Neoprene Gloves.Tightly fitting safety goggles or a face shield.[9][10]A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if vapors are likely to be generated.[5][9][10]Lab Coat, closed-toe shoes.
Spill Cleanup Ensure adequate ventilation.Chemical-impermeable gloves.[9]Tightly fitting safety goggles and a face shield.[9][10]A full-face respirator may be necessary depending on the spill size.[9][10][11]Impervious clothing and boots.[9]

Operational Plan: Safe Handling and Use

Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.

Pre-Operational Checks
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • PPE Inspection: Inspect all PPE for integrity before use.[9]

  • Engineering Controls: Ensure the chemical fume hood or ventilated enclosure is functioning correctly.[10]

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[5][12]

Handling Procedure
  • General Precautions: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[5][9]

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[8]

  • Dissolution and Reaction:

    • Add the solid compound to the solvent slowly and carefully within the fume hood.[8]

    • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.[8]

  • Work-up and Purification: All subsequent steps, such as extractions and chromatography, must be performed within a chemical fume hood.[8]

Post-Handling Procedures
  • Decontamination: Clean all glassware and equipment that has been in contact with the compound.

  • Waste Disposal: Dispose of all chemical waste and contaminated materials according to the disposal plan.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[5][12]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.[9] The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.[9]

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[9]

  • Spill Residue: Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For large spills, contact your institution's environmental health and safety department.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_risk Conduct Risk Assessment prep_ppe Inspect Personal Protective Equipment prep_risk->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_weigh Weigh Compound in Ventilated Enclosure prep_eng->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react handle_workup Work-up and Purify handle_react->handle_workup clean_decon Decontaminate Glassware handle_workup->clean_decon Proceed to Cleanup clean_waste Dispose of Hazardous Waste clean_decon->clean_waste clean_hygiene Personal Hygiene (Wash Hands) clean_waste->clean_hygiene

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.